Thiobencarb-d10
Description
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Structure
3D Structure
Properties
CAS No. |
1219804-12-2 |
|---|---|
Molecular Formula |
C12H16ClNOS |
Molecular Weight |
267.84 g/mol |
IUPAC Name |
S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate |
InChI |
InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
QHTQREMOGMZHJV-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)SCC1=CC=C(C=C1)Cl)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Thiobencarb-d10: A Technical Guide for Researchers
An In-depth Overview of Thiobencarb-d10 and its Application as an Internal Standard in Analytical Chemistry
This compound is the deuterated analog of Thiobencarb, a selective thiocarbamate herbicide. In the scientific community, particularly in analytical and environmental chemistry, this compound serves a critical role not as a herbicide, but as a highly effective internal standard for the quantitative analysis of its non-deuterated counterpart, Thiobencarb. Its primary application is in isotope dilution mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of Thiobencarb residues in various environmental and biological matrices.
The parent compound, Thiobencarb, is a pre-emergent and early post-emergent herbicide used predominantly in rice cultivation to control annual grasses and some broadleaf weeds.[1] Its mode of action involves the inhibition of lipid synthesis in emerging seedlings.[1] Given its widespread use, monitoring its presence in soil, water, and agricultural products is essential for environmental and food safety assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses, as it closely mimics the chemical behavior of the target analyte throughout sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Core Properties and Data
Quantitative data for this compound is not as extensively documented as for its parent compound. However, the physical and chemical properties are expected to be very similar to Thiobencarb, with a key difference in molecular weight due to the presence of ten deuterium (B1214612) atoms. The following table summarizes the available data for both compounds for comparative purposes.
| Property | This compound | Thiobencarb |
| Chemical Formula | C₁₂H₆D₁₀ClNOS | C₁₂H₁₆ClNOS |
| Molecular Weight | 267.84 g/mol [2][3] | 257.78 g/mol [4][5] |
| CAS Number | 1219804-12-2[2][3] | 28249-77-6[4][5] |
| Appearance | Colorless Oil[6] | Pale yellow to brownish-yellow liquid[4] |
| Melting Point | Not available | 3.3 °C[1][4] |
| Boiling Point | ~350.5 °C at 760 mmHg (Predicted) | 126-129 °C at 0.008 mmHg[1][4] |
| Solubility | Soluble in Acetone[], DMSO (Slightly), Methanol (Slightly)[6] | Readily soluble in acetone (B3395972), alcohols, and xylene; Water solubility: 30 mg/L at 20°C[1][8] |
| XLogP3 | 3.4[2] | 3.4[4] |
Analytical Workflow and Methodologies
The primary use of this compound is as an internal standard in analytical methods designed to quantify Thiobencarb. A common workflow involves sample extraction and cleanup, followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil and agricultural products.
Logical Workflow for Thiobencarb Analysis using this compound
Experimental Protocols
The following is a representative experimental protocol for the determination of Thiobencarb in soil using this compound as an internal standard, based on the QuEChERS method followed by GC-MS analysis.
Sample Preparation (QuEChERS Method for Soil)
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[9] For dry soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.[9]
-
Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like acetone or acetonitrile) to the sample to achieve a desired concentration.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[9]
-
Shaking: Cap the tube and shake vigorously for 5 minutes to extract the pesticides.[9]
-
Salting Out: Add the contents of a citrate-buffered QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube.[9]
-
Second Shaking: Immediately shake for at least 2 minutes to induce phase separation.[9]
-
Centrifugation: Centrifuge the sample for 5 minutes at ≥3000 rcf.[9]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).[10]
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.[9]
-
Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
Instrumental Analysis (GC-MS)
The following GC-MS parameters are suggested for the analysis of Thiobencarb and this compound:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: DB-5ms (or equivalent), 20 m length, 0.18 mm inner diameter, 0.18 µm film thickness.[11]
-
Carrier Gas: Helium or Nitrogen.[11]
-
Injection Mode: Pulsed Splitless, 2 µL injection volume.[11]
-
Injector Temperature: 250 °C.[11]
-
Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 150°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).[11]
-
Mass Spectrometer:
Signaling Pathways and Mode of Action
As this compound's primary role is in an analytical context, it does not have a "signaling pathway" in a biological sense. However, its parent compound, Thiobencarb, acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption of lipid synthesis is crucial for the formation of cell membranes and cuticular waxes, and its inhibition leads to the failure of shoot emergence in germinating seedlings.
The logical relationship in its use as an internal standard is based on the principle of isotope dilution, where the ratio of the analyte to its isotopically labeled counterpart is measured.
Logical Relationship in Isotope Dilution Analysis
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. This compound (diethyl-d10) | C12H16ClNOS | CID 131709109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (diethyl-d10) | LGC Standards [lgcstandards.com]
- 4. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound (DIETHYL-D10) | 1219804-12-2 [chemicalbook.com]
- 8. Thiobencarb in freshwater and marine water [waterquality.gov.au]
- 9. weber.hu [weber.hu]
- 10. iris.unito.it [iris.unito.it]
- 11. jeol.com [jeol.com]
An In-depth Technical Guide to Thiobencarb-d10: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiobencarb-d10, a deuterated isotopologue of the herbicide Thiobencarb. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in analytical chemistry, environmental science, and drug development.
Chemical Structure and Identification
This compound is a synthetic compound where ten hydrogen atoms in the diethylamino group of Thiobencarb have been replaced with deuterium (B1214612). This isotopic labeling is crucial for its use as an internal standard in quantitative analytical studies.
The chemical structure of this compound is as follows:
-
IUPAC Name: S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate[1]
-
Chemical Formula: C₁₂H₆D₁₀ClNOS[2]
Physicochemical Properties
Quantitative data for this compound and its non-deuterated analogue, Thiobencarb, are summarized in the tables below for easy comparison. The properties of Thiobencarb serve as a close approximation for this compound, as deuterium substitution has a minimal effect on most bulk physical properties.
Table 1: General and Physicochemical Properties
| Property | This compound | Thiobencarb |
| Molecular Weight | 267.84 g/mol [1][2] | 257.78 g/mol [3] |
| Monoisotopic Mass | 267.1268805 Da[1] | 257.0641130 Da[3] |
| Physical Description | - | Pale yellow to brownish-yellow liquid[3] |
| Melting Point | - | 3.3 °C[3] |
| Boiling Point | - | - |
| Solubility in Water | - | 30 mg/L at 20°C |
| Solubility in Organic Solvents | - | Readily soluble |
| log Kow | - | 3.4 |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature. However, a plausible synthetic route can be inferred from the general synthesis of Thiobencarb and established methods for deuterium labeling. The synthesis would likely involve the following conceptual steps:
-
Preparation of Deuterated Diethylamine (B46881): The synthesis would commence with commercially available diethylamine-d10 or its synthesis via deuteration of ethylamine (B1201723) followed by N-alkylation.
-
Formation of the Carbamoyl Chloride: The deuterated diethylamine would then be reacted with phosgene (B1210022) or a phosgene equivalent to form N,N-diethyl-d10-carbamoyl chloride.
-
Thioesterification: Finally, the N,N-diethyl-d10-carbamoyl chloride is reacted with 4-chlorobenzyl mercaptan in the presence of a base to yield this compound.
General methods for deuteration of organic compounds often involve exchange reactions using a deuterium source like heavy water (D₂O) under specific catalytic conditions.
Analytical Methods for Thiobencarb
Thiobencarb and its metabolites are typically analyzed using chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for environmental and biological monitoring.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Detection: UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is used for quantification. LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of trace levels of Thiobencarb.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column.
-
Detection: The separated compounds are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a "fingerprint" for identification and quantification. GC-MS is a robust method for the analysis of Thiobencarb in various matrices.
Signaling and Metabolic Pathways
Mechanism of Action: Cholinesterase Inhibition
Thiobencarb, like other carbamate (B1207046) pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signals.
Microbial Degradation Pathway
In the environment, Thiobencarb is subject to microbial degradation. Studies have elucidated a pathway in certain bacteria that involves the initial oxidation and cleavage of the carbon-sulfur bond.
This degradation pathway is significant for understanding the environmental fate and persistence of Thiobencarb.
Spectroscopic Data
Table 2: Spectroscopic Data for Thiobencarb
| Technique | Parameters | Key Observations |
| ¹H NMR | 400 MHz, CDCl₃ | Signals corresponding to the aromatic protons of the chlorophenyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the ethyl protons of the diethylamino group are observed.[3] |
| ¹³C NMR | 100.40 MHz, CDCl₃ | Resonances for the carbonyl carbon, aromatic carbons, benzyl methylene carbon, and the ethyl carbons are present.[3] |
| LC-MS | Q Exactive Orbitrap, Positive ESI | Precursor m/z of 258.0714 [M+H]⁺ is observed. Fragmentation data is available for structural elucidation.[3] |
For this compound, the ¹H NMR spectrum would be significantly different due to the absence of protons on the diethylamino group. The mass spectrum would show a molecular ion peak corresponding to its higher mass.
Conclusion
This compound is an essential analytical tool for the accurate quantification of Thiobencarb in various matrices. This guide has provided a detailed summary of its chemical structure, properties, and analytical considerations. The provided diagrams of its mechanism of action and metabolic pathway offer a visual understanding of its biological and environmental interactions. While a specific synthesis protocol remains proprietary, the conceptual workflow provides a basis for its laboratory preparation. This compilation of technical information aims to support the research and development efforts of scientists in relevant fields.
References
Technical Guide: Physical and Chemical Properties of Deuterated Thiobencarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobencarb (B1683131) is a selective thiocarbamate herbicide widely used in agriculture to control grasses and broadleaf weeds, particularly in rice paddies.[1] Deuterium-labeled compounds, such as deuterated thiobencarb, are valuable tools in metabolism, pharmacokinetic, and environmental fate studies. The substitution of hydrogen with deuterium (B1214612) atoms can alter the metabolic rate of a compound, often leading to a longer half-life due to the kinetic isotope effect. This guide provides an in-depth overview of the predicted physical and chemical properties of deuterated thiobencarb, along with relevant experimental protocols and pathway visualizations.
Physical and Chemical Properties
The physical and chemical properties of deuterated thiobencarb are expected to be very similar to those of its non-deuterated counterpart, with the primary difference being a slight increase in molecular weight and density.
Table 1: Predicted Physical and Chemical Properties of Deuterated Thiobencarb
| Property | Value (Thiobencarb) | Predicted Value (Deuterated Thiobencarb) | Reference |
| Chemical Structure | C₁₂H₁₆ClNOS | C₁₂H(₁₆-n)D(n)ClNOS | [2] |
| Molecular Weight | 257.78 g/mol | > 257.78 g/mol (dependent on 'n') | [2] |
| Physical State | Pale yellow to brownish-yellow liquid | Pale yellow to brownish-yellow liquid | [2] |
| Melting Point | 3.3 °C | Expected to be similar to thiobencarb | [2] |
| Boiling Point | 126-129 °C (at 0.007 mmHg) | Expected to be similar to thiobencarb | |
| Water Solubility | 28.0 mg/L at 25 °C | Expected to be similar to thiobencarb | [2] |
| Solubility in Organic Solvents | Readily soluble in acetone, methanol, n-hexane, toluene, dichloromethane, and ethyl acetate (B1210297) (>500 g/L) | Expected to be similar to thiobencarb | [2] |
| Log P (Octanol-Water Partition Coefficient) | 3.4 | Expected to be similar to thiobencarb | [2] |
Note: 'n' represents the number of deuterium atoms incorporated into the molecule.
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for the analysis of deuterated thiobencarb.
Synthesis of Deuterated Thiobencarb (Conceptual)
A general synthesis for thiobencarb involves the reaction of 4-chlorobenzyl chloride with diethylthiocarbamate.[3] For the synthesis of deuterated thiobencarb, deuterated starting materials would be required. For example, deuterated diethylamine (B46881) could be used to introduce deuterium into the ethyl groups.
Conceptual Workflow for Synthesis:
References
Physicochemical and Computed Properties
An In-depth Technical Guide to Thiobencarb-d10 (CAS No. 1219804-12-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the herbicide Thiobencarb. Primarily utilized as an internal standard, this compound is indispensable for the accurate quantification of Thiobencarb in complex matrices. This document details its physicochemical properties, a representative analytical workflow, and the metabolic pathway of its non-deuterated parent compound.
This compound is structurally identical to Thiobencarb, with the exception of ten deuterium (B1214612) atoms on the two ethyl groups. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished by mass spectrometry while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.
| Property | Value | Source |
| CAS Number | 1219804-12-2 | [1][2] |
| Molecular Formula | C₁₂D₁₀H₆ClNOS | [1] |
| Molecular Weight | 267.84 g/mol | [1][3] |
| Monoisotopic Mass | 267.1268805 Da | [3] |
| IUPAC Name | S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate | [3] |
| Synonyms | Thiobencarb (diethyl-d10), Benthiocarb-d10 | [1][4] |
| Physical Description | Pale yellow to brownish-yellow liquid (for non-deuterated form) | |
| Topological Polar Surface Area | 45.6 Ų | [3] |
| Complexity | 213 | [3] |
| XLogP3 | 3.4 | [3] |
| Primary Use | Internal standard for analytical quantification | [] |
Metabolic Pathway: Microbial Degradation of Thiobencarb
While this compound is used as a stable analytical tool, its parent compound, Thiobencarb, is subject to environmental and biological degradation. Microbial metabolism is a primary factor in its dissipation in soil and aquatic environments.[6] A key pathway, identified in Acidovorax sp., involves an initial cleavage of the carbon-sulfur bond, followed by a cascade of oxidation and dechlorination reactions.
Experimental Protocols: Quantification using this compound
The following protocol details a representative method for the analysis of Thiobencarb in a fruit or vegetable matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
1. Reagents and Materials
-
Acetonitrile (B52724) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (ACS Grade)
-
Thiobencarb Analytical Standard
-
This compound Internal Standard Stock Solution (e.g., 100 µg/mL in acetonitrile)
-
QuEChERS Extraction Salts (e.g., Magnesium Sulfate, Sodium Acetate)[9]
-
Dispersive SPE (dSPE) Cleanup Tubes (e.g., containing PSA and MgSO₄)
-
50 mL and 15 mL Polypropylene Centrifuge Tubes
2. Sample Preparation (QuEChERS)
-
Homogenization : Weigh 10 g (± 0.1 g) of a homogenized sample (e.g., strawberry) into a 50 mL centrifuge tube.[10]
-
Internal Standard Spiking : Add a known volume of the this compound internal standard working solution to the sample to achieve a final concentration relevant to the expected analyte levels (e.g., 50 ng/g).
-
Extraction :
-
Cleanup (Dispersive SPE) :
3. LC-MS/MS Analysis
-
Dilution : Transfer the cleaned supernatant to an autosampler vial, potentially diluting with the initial mobile phase solvent to match chromatographic conditions.
-
Instrumentation : Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer.[11]
-
Chromatographic Conditions (Typical) :
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization, Positive Mode (ESI+).
-
Monitoring : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor ion > product ion transitions must be optimized for both Thiobencarb and this compound on the specific instrument used. The transition for this compound will have a higher m/z for the precursor ion due to the deuterium labeling.
-
4. Quantification
-
The concentration of Thiobencarb in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard (Thiobencarb/Thiobencarb-d10) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Analytical Workflow Visualization
The use of a deuterated internal standard like this compound is a critical step in the analytical workflow to ensure data accuracy by correcting for variations in sample preparation and potential matrix effects during analysis.
References
- 1. Thiobencarb D10 (diethyl D10) | LGC Standards [lgcstandards.com]
- 2. This compound (diethyl-d10) | LGC Standards [lgcstandards.com]
- 3. This compound (diethyl-d10) | C12H16ClNOS | CID 131709109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (DIETHYL-D10) | 1219804-12-2 [chemicalbook.com]
- 6. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
Molecular formula and weight of Thiobencarb-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobencarb-d10 is the deuterated analog of Thiobencarb, a thiocarbamate herbicide widely used in agriculture, primarily in rice cultivation, to control grasses and broadleaf weeds.[1] As an isotopically labeled compound, this compound serves as an invaluable internal standard for quantitative analysis in various matrices, including environmental and biological samples. Its use in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate and precise quantification of Thiobencarb by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the molecular properties, proposed synthesis, mechanism of action, metabolic pathways, and analytical methodologies related to this compound.
Data Presentation
Physicochemical Properties of Thiobencarb and this compound
| Property | Thiobencarb | This compound |
| Molecular Formula | C₁₂H₁₆ClNOS | C₁₂H₆D₁₀ClNOS |
| Molecular Weight | 257.78 g/mol | 267.84 g/mol |
| CAS Number | 28249-77-6 | 1219804-12-2 |
| Appearance | Pale yellow to brownish-yellow liquid | Not specified, likely similar to Thiobencarb |
| Water Solubility | Slightly soluble | Not specified, likely similar to Thiobencarb |
| Solubility in Organic Solvents | Readily soluble in most organic solvents[1] | Not specified, likely similar to Thiobencarb |
Proposed Synthetic Protocol for this compound
Proposed Reaction Scheme:
-
Synthesis of Di(ethyl-d5)amine: This would be the key starting material. It can be synthesized through various deuteration methods, such as the reduction of N-acetyl-N-ethylamine with a deuterium (B1214612) source like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by deacetylation.
-
Formation of the Thiocarbamate: Di(ethyl-d5)amine would then be reacted with a thiocarbonyl transfer reagent, such as thiophosgene, to form the corresponding deuterated diethylthiocarbamoyl chloride.
-
Coupling with 4-chlorobenzyl mercaptan: The final step would involve the coupling of the deuterated diethylthiocarbamoyl chloride with 4-chlorobenzyl mercaptan in the presence of a base to yield this compound.
Experimental Protocols
In Vivo Metabolism Study in a Rodent Model
This protocol is a representative methodology based on descriptions of Thiobencarb metabolism studies.[1]
Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in a rat model.
Materials:
-
This compound
-
Sprague-Dawley rats (male and female)
-
Metabolic cages
-
Scintillation vials and cocktail
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Dosing: A cohort of rats is administered a single oral dose of this compound (e.g., 30 mg/kg body weight) dissolved in a suitable vehicle like corn oil.
-
Sample Collection: The rats are housed individually in metabolic cages that allow for the separate collection of urine and feces over a 72-hour period. Blood samples are collected at predetermined time points via tail vein or cardiac puncture. At the end of the study, tissues (liver, kidney, fat, etc.) are harvested.
-
Sample Processing: Urine samples are analyzed directly or after enzymatic hydrolysis to deconjugate metabolites. Feces and tissue samples are homogenized and extracted with an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Analysis: The radioactivity in the samples is quantified using liquid scintillation counting to determine the extent of absorption and excretion. The parent compound and its metabolites in the extracts are identified and quantified by LC-MS/MS.
In Vitro Very-Long-Chain Fatty Acid (VLCFA) Elongase Inhibition Assay
This protocol is a representative methodology for assessing the inhibitory effect of Thiobencarb on VLCFA elongation.
Objective: To determine the inhibitory potential of Thiobencarb and its metabolites on VLCFA elongase activity in a plant microsomal fraction.
Materials:
-
Thiobencarb, Thiobencarb sulfoxide (B87167), Thiobencarb sulfone
-
Etiolated seedlings of a susceptible plant (e.g., barnyard millet)
-
Microsome isolation buffer
-
[¹⁴C]-Malonyl-CoA
-
Acyl-CoA substrates (e.g., C18:0-CoA)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Microsome Isolation: Microsomal fractions are isolated from the etiolated seedlings by differential centrifugation.
-
Inhibition Assay: The microsomal fraction is incubated with the acyl-CoA substrate, [¹⁴C]-malonyl-CoA, and varying concentrations of Thiobencarb or its metabolites (sulfoxide and sulfone).
-
Lipid Extraction: After the incubation period, the reaction is stopped, and the fatty acids are extracted and saponified.
-
Analysis: The radiolabeled fatty acids are separated by TLC, and the radioactivity of the elongated products (VLCFAs) is quantified using a phosphorimager or by scraping the corresponding bands and performing liquid scintillation counting. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated.
Analytical Method for this compound in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in biological matrices, often used as an internal standard for the analysis of non-labeled Thiobencarb.
Objective: To develop and validate a sensitive and selective method for the quantification of Thiobencarb in biological samples using this compound as an internal standard.
Materials:
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Thiobencarb and this compound analytical standards
-
Acetonitrile
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts
-
LC-MS/MS system
Procedure:
-
Sample Preparation (QuEChERS method):
-
A known amount of the biological sample is placed in a centrifuge tube.
-
A known concentration of this compound internal standard is added.
-
Acetonitrile is added, and the sample is vigorously shaken.
-
QuEChERS salts are added to induce phase separation.
-
The mixture is centrifuged, and the upper acetonitrile layer is collected.
-
The extract may be further cleaned up using dispersive solid-phase extraction (d-SPE).
-
-
LC-MS/MS Analysis:
-
An aliquot of the final extract is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Thiobencarb and this compound.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Thiobencarb in the unknown samples is then determined from this curve.
Signaling and Metabolic Pathways
Mechanism of Action and Metabolic Activation
Thiobencarb itself exhibits slight inhibitory activity on very-long-chain fatty acid elongase (VLCFAE). However, its primary herbicidal activity is attributed to its oxidized metabolites, Thiobencarb sulfoxide and Thiobencarb sulfone, which are potent inhibitors of VLCFAE. This inhibition disrupts the biosynthesis of VLCFAs, which are essential components of plant cuticular waxes and membranes, leading to the inhibition of shoot elongation in emerging seedlings.
Caption: Metabolic activation of Thiobencarb to its active sulfoxide and sulfone forms.
Microbial Degradation Pathway of Thiobencarb
In the environment, microbial degradation plays a crucial role in the dissipation of Thiobencarb. One novel aerobic degradation pathway identified in Acidovorax sp. strain T1 involves the initial cleavage of the C-S bond.
Caption: Aerobic degradation pathway of Thiobencarb in Acidovorax sp. strain T1.
References
In-Depth Technical Guide to the Synthesis of Thiobencarb-d10
This technical guide provides a detailed overview of a feasible synthetic pathway for Thiobencarb-d10, an isotopically labeled version of the herbicide Thiobencarb. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive experimental protocols and data presentation.
This compound, with the chemical formula C₁₂D₁₀H₆ClNOS and CAS number 1219804-12-2, is a valuable internal standard for analytical and metabolic studies of Thiobencarb.[1][2] The deuterium (B1214612) labeling is specifically on the two ethyl groups attached to the nitrogen atom.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step process. The core of this strategy involves the preparation of a deuterated key intermediate, N,N-diethyl-d10-amine, which is then used to construct the final this compound molecule. The proposed pathway is as follows:
-
Synthesis of N,N-diethyl-d10-amine hydrochloride: This crucial step involves the creation of the deuterated diethylamine (B46881).
-
Synthesis of N,N-diethyl-d10-carbamoyl chloride: The deuterated diethylamine is converted into a reactive carbamoyl (B1232498) chloride.
-
Synthesis of this compound: The final step is the reaction of the deuterated carbamoyl chloride with 4-chlorobenzyl mercaptan.
The following diagram illustrates the logical flow of the synthesis.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed, plausible experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations and may be adapted from procedures for analogous non-deuterated compounds.
Synthesis of N,N-diethyl-d10-amine
The synthesis of deuterated diethylamine is a critical first step. Several methods exist for the synthesis of deuterated amines.[3] A common approach is the reductive amination of a deuterated carbonyl compound or the alkylation of an amine with a deuterated alkyl halide. For this guide, we will consider a method starting from a deuterated precursor.
Protocol:
A practical approach involves the use of a deuterated starting material such as deuterated ethyl bromide (bromoethane-d5).
-
Reaction Setup: In a sealed reaction vessel suitable for pressure reactions, place a solution of ammonia in a suitable solvent (e.g., ethanol or water).
-
Addition of Deuterated Precursor: Cool the solution and add bromoethane-d5 (B31941) dropwise while maintaining a low temperature.
-
Reaction: Seal the vessel and heat the reaction mixture. The reaction progress can be monitored by techniques such as GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and carefully vent any excess pressure. The product, N,N-diethyl-d10-amine, can be isolated by distillation. Further purification may be achieved by conversion to its hydrochloride salt, recrystallization, and then liberation of the free amine.
Synthesis of N,N-diethyl-d10-carbamoyl chloride
This step involves the conversion of the synthesized deuterated diethylamine into the corresponding carbamoyl chloride, a key reactant for the final step.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve N,N-diethyl-d10-amine in an inert solvent such as toluene (B28343) or dichloromethane (B109758) in a reaction vessel equipped with a stirrer and a gas inlet.
-
Addition of Phosgene: Cool the solution in an ice bath. Slowly bubble phosgene gas through the solution or add a solution of a phosgene equivalent (e.g., triphosgene) dropwise. This reaction is highly exothermic and requires careful temperature control.
-
Reaction Monitoring: The reaction can be monitored by TLC or GC to ensure the complete consumption of the starting amine.
-
Work-up and Purification: Upon completion, any excess phosgene is removed by purging the solution with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure to yield the crude N,N-diethyl-d10-carbamoyl chloride, which can be used in the next step, in some cases without further purification, or can be purified by vacuum distillation.
Synthesis of this compound
The final step is the coupling of the deuterated carbamoyl chloride with 4-chlorobenzyl mercaptan to form this compound.
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 4-chlorobenzyl mercaptan in an inert solvent like toluene or benzene.[4]
-
Base Addition: Add a suitable base, such as sodium hydroxide (B78521) or triethylamine, to the solution to form the corresponding thiolate.
-
Addition of Carbamoyl Chloride: To this solution, add the previously prepared N,N-diethyl-d10-carbamoyl chloride dropwise at room temperature or with cooling.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: Wash the reaction mixture with water to remove any inorganic salts.[4] The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Data Presentation
| Parameter | Step 1: Diethyl-d10-amine | Step 2: Carbamoyl Chloride-d10 | Step 3: this compound |
| Molecular Formula | C₄H₁D₁₀N | C₅D₁₀ClNO | C₁₂D₁₀H₆ClNOS |
| Molecular Weight | 84.23 g/mol | 146.66 g/mol | 267.84 g/mol [1] |
| Expected Yield | 60-80% | 70-90% | 70-85% |
| Purity (Expected) | >98% (GC) | >95% (GC) | >98% (HPLC, LC-MS) |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Pale yellow to brownish-yellow liquid |
| Key Analytical Data | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, HRMS |
Visualization of Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for a single synthesis step.
Caption: General experimental workflow for a synthesis step.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always perform their own risk assessments and adhere to all laboratory safety protocols when handling the chemicals and performing the reactions described. The provided protocols may require optimization to achieve the desired yields and purity.
References
- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DE1817662C3 - N, N-Diethyl S- (4-chlorobenzyl) thiocarbamate and its uses - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isotopic Labeling and Stability of Thiobencarb-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiobencarb-d10, a deuterium-labeled internal standard essential for the accurate quantification of the herbicide Thiobencarb in various matrices. This document details a proposed method for its isotopic labeling, outlines its known and potential degradation pathways, and presents a rigorous protocol for assessing its stability.
Introduction to Thiobencarb and its Labeled Analog
Thiobencarb, chemically known as S-(4-chlorobenzyl) diethylthiocarbamate, is a selective thiocarbamate herbicide widely used in rice cultivation. Accurate monitoring of its residues in environmental and biological samples is crucial for assessing environmental fate and human exposure. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis using mass spectrometry. By mimicking the chemical and physical properties of the analyte, they correct for variations in sample preparation and instrument response, leading to highly accurate and precise data.
This compound is labeled with ten deuterium (B1214612) atoms on the two ethyl groups of the diethylamine (B46881) moiety. This labeling provides a sufficient mass shift for clear distinction from the unlabeled analyte in mass spectrometric analyses.
Isotopic Labeling of this compound
The synthesis of this compound involves the preparation of a deuterated precursor, diethylamine-d10, followed by its reaction with a suitable electrophile to form the final product. While a specific, publicly available protocol for this compound is not available, a plausible synthetic route can be constructed based on established organic chemistry principles for thiocarbamate synthesis and the preparation of deuterated amines.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available deuterated starting materials.
Distinguishing Thiobencarb from its Deuterated Form, Thiobencarb-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between the herbicide Thiobencarb and its deuterated analogue, Thiobencarb-d10. Primarily utilized as an internal standard in analytical chemistry, this compound plays a crucial role in the accurate quantification of Thiobencarb in various matrices. This document provides a comprehensive comparison of their physicochemical properties, detailed experimental protocols for their use in quantitative analysis, and a logical workflow for the application of internal standards.
Core Differences and Physicochemical Properties
Thiobencarb is a selective thiocarbamate herbicide used to control grasses and broadleaf weeds in rice and other crops.[1][2] this compound is a stable, isotopically labeled version of Thiobencarb where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium (B1214612) atoms.[][4] This seemingly minor structural modification results in a significant difference in molecular weight, which is the cornerstone of its use in mass spectrometry-based analytical methods. While their chemical structures and reactivity are nearly identical, the mass difference allows for their distinct detection and quantification.
The key physicochemical properties of Thiobencarb and this compound are summarized in the table below for easy comparison.
| Property | Thiobencarb | This compound |
| Chemical Name | S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate | S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate |
| Molecular Formula | C₁₂H₁₆ClNOS | C₁₂H₆D₁₀ClNOS |
| Molecular Weight | 257.78 g/mol | 267.84 g/mol |
| Monoisotopic Mass | 257.0641 Da | 267.1269 Da |
| Primary Use | Herbicide | Internal Standard for Analytical Quantification |
Experimental Protocols for Quantitative Analysis
The accurate quantification of Thiobencarb in environmental and biological samples is critical for monitoring its environmental fate and potential exposure. The use of a deuterated internal standard like this compound is the gold standard for such analyses, as it compensates for variations in sample preparation and instrument response. A typical experimental workflow involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Extraction: A homogenized sample (e.g., 10-15 g of soil or plant material) is weighed into a 50 mL centrifuge tube. Acetonitrile (B52724) (10-15 mL) is added, and the sample is shaken vigorously. A salt mixture (commonly magnesium sulfate (B86663) and sodium acetate) is then added to induce liquid-liquid partitioning and the tube is shaken again.
-
Internal Standard Spiking: A known concentration of this compound solution is added to the sample extract at the beginning of the extraction process. This ensures that the internal standard undergoes the same extraction and cleanup procedures as the analyte, Thiobencarb.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.
-
Final Extract Preparation: The supernatant is filtered and is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A C18 reverse-phase column is typically used to separate Thiobencarb from other components in the sample. A gradient elution with mobile phases such as water with formic acid and acetonitrile is employed.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Thiobencarb and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Thiobencarb | 258.1 | 125.0 | 89.0 |
| This compound | 268.1 | 125.0 | 98.0 |
Note: The precursor ion for this compound is 10 atomic mass units higher than that of Thiobencarb due to the ten deuterium atoms. The fragmentation pattern may also be slightly altered, as seen in the second product ion.
Logical Workflow for Internal Standard-Based Quantification
The use of an internal standard provides a robust method for quantification by correcting for potential analyte loss during sample processing and fluctuations in instrument performance. The ratio of the analyte signal to the internal standard signal is used for calibration and quantification.
Caption: Workflow for the quantitative analysis of Thiobencarb using this compound as an internal standard.
Signaling Pathway and Mode of Action
Thiobencarb acts as an herbicide by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants. This disruption of lipid synthesis is crucial for plant growth and development. The specific molecular target is believed to be an elongase enzyme involved in the fatty acid synthesis pathway.
Caption: Simplified mode of action of Thiobencarb in inhibiting very-long-chain fatty acid synthesis.
References
Environmental Fate and Degradation of Thiobencarb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobencarb (B1683131), a selective thiocarbamate herbicide, is widely used in agriculture, primarily in rice cultivation, to control grassy weeds. Its extensive use necessitates a thorough understanding of its environmental fate and degradation to assess its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the environmental behavior of Thiobencarb, including its degradation pathways in various environmental compartments, its bioaccumulation potential, and detailed experimental protocols for its study.
Physicochemical Properties
The environmental transport and fate of a pesticide are largely governed by its physicochemical properties. Thiobencarb is a pale yellow to brownish-yellow liquid with low water solubility and moderate to high lipophilicity, as indicated by its log Kow. These properties suggest a tendency to partition from water into organic matrices such as soil organic matter and biological tissues.
| Property | Value | Reference |
| IUPAC Name | S-4-chlorobenzyl diethylthiocarbamate | [1] |
| CAS Number | 28249-77-6 | [1] |
| Molecular Formula | C12H16ClNOS | [1] |
| Molecular Weight | 257.8 g/mol | [1] |
| Water Solubility | 30 mg/L (at 20°C) | [1] |
| Log Kow | 3.4 | [1] |
| Vapor Pressure | 2.2 x 10⁻⁵ torr (at 23°C) | [2] |
| Henry's Law Constant | 2.7 x 10⁻⁷ atm m³/mol (at 23°C) | [2] |
Environmental Fate and Degradation
The dissipation of Thiobencarb from the environment occurs through a combination of biotic and abiotic processes, including microbial degradation, photodegradation, and volatilization. Its persistence varies significantly depending on the environmental compartment and prevailing conditions.
Degradation in Soil
Biodegradation is the primary mechanism of Thiobencarb degradation in soil.[3] The process is more rapid in non-sterile soils compared to sterile ones, highlighting the crucial role of microorganisms.[3] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and whether conditions are aerobic or anaerobic.
Aerobic Degradation: Under aerobic conditions, the half-life of Thiobencarb in soil is reported to be between two to three weeks.[3][4] Studies in Florida soils showed half-lives ranging from 12 to 33 days.[3] The degradation proceeds through oxidation and cleavage of the C-S bond, leading to the formation of several metabolites.[5]
Anaerobic Degradation: In anaerobic environments, such as flooded rice paddies, the degradation of Thiobencarb is significantly slower, with a reported half-life of six to eight months.[3][4] Under these conditions, reductive dechlorination can be a key transformation process.[6]
Key Soil Metabolites:
-
Desethyl thiobencarb[3]
-
Thiobencarb sulfoxide[3]
-
4-chlorobenzaldehyde[5]
-
4-chlorobenzyl alcohol[3]
-
2-hydroxythiobencarb[3]
-
Diethylcarbamothioic S-acid[5]
-
4-hydroxybenzoic acid[5]
-
Protocatechuic acid[5]
Soil Sorption: Thiobencarb exhibits moderate to strong adsorption to soil particles, which is positively correlated with the soil's organic carbon content.[7][8] This sorption reduces its mobility and leaching potential but can also decrease its bioavailability for microbial degradation. The organic carbon partition coefficient (Koc) for Thiobencarb ranges from 384 to 1435 ml/g.[8]
Degradation in the Aquatic Environment
In aquatic systems, Thiobencarb degradation is influenced by biodegradation, photodegradation, and hydrolysis.
Biodegradation: Similar to soil, microbial degradation is a major dissipation pathway in water and sediment.[3] The process is faster in non-sterile water/sediment systems.[3]
Photodegradation: Thiobencarb is susceptible to photodegradation in water, particularly through indirect photolysis mediated by hydroxyl radicals.[9] In a sterile aqueous buffer solution at pH 7, the photodegradation half-life was calculated to be 190 days.[9] However, in the presence of a photosensitizer like acetone, the half-life was significantly reduced to 12 days.[9] Under UV-C light (254 nm), the degradation is much faster, with a half-life of 4.95 hours.[10]
Key Aquatic Photodegradation Products:
-
Thiobencarb sulfoxide[10]
-
4-chlorobenzoic acid[9]
-
4-chlorobenzaldehyde[9]
-
4-chlorobenzyl alcohol[9]
-
S-4-chlorobenzyl acetyl(ethyl)thiocarbamate[10]
-
S-benzyl diethylthiocarbamate[10]
Hydrolysis: Thiobencarb is resistant to hydrolysis at environmentally relevant pH values (pH 5-9).[1][4]
Degradation in Air
The atmospheric fate of Thiobencarb is primarily determined by its reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is about 15 hours, suggesting that it is not expected to undergo long-range transport.[11]
Bioaccumulation
Thiobencarb has a moderate potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) in whole fish has been reported to be 411.[12] However, depuration is relatively rapid, with 93-95% of residues eliminated within three days of transfer to clean water.[12]
Summary of Quantitative Data
| Parameter | Environmental Compartment | Value | Conditions | Reference |
| Half-life (t½) | Soil | 2 - 3 weeks | Aerobic | [3][4] |
| Soil | 6 - 8 months | Anaerobic | [3][4] | |
| Soil | 12 - 33 days | Aerobic, Florida soils | [3] | |
| Water | 190 days | Photodegradation, pH 7, sterile, non-sensitized | [9] | |
| Water | 12 days | Photodegradation, acetone-sensitized | [9] | |
| Water | 4.95 hours | Photodegradation, UV-C (254 nm) | [10] | |
| Air | ~15 hours | Reaction with hydroxyl radicals (estimated) | [11] | |
| Sorption Coefficient (Koc) | Soil | 384 - 1435 ml/g | [8] | |
| Bioconcentration Factor (BCF) | Fish (whole) | 411 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Thiobencarb's environmental fate. The following sections outline key experimental protocols.
Soil Degradation Study
Objective: To determine the rate of Thiobencarb degradation in soil under controlled laboratory conditions.
Methodology (based on OECD Guideline 307): [6]
-
Soil Selection and Preparation:
-
Select representative soil types based on the intended use areas of Thiobencarb.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Sieve the soil (e.g., 2 mm mesh) to remove large particles and homogenize.
-
Adjust the moisture content to a specific level (e.g., 40-60% of maximum water holding capacity).
-
-
Test Substance Application:
-
Prepare a stock solution of radiolabeled (e.g., ¹⁴C) Thiobencarb in a suitable solvent.
-
Apply the solution to the soil samples to achieve the desired concentration.
-
Thoroughly mix to ensure uniform distribution.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).
-
For aerobic studies, ensure adequate aeration.
-
For anaerobic studies, flood the soil with water and purge the headspace with an inert gas (e.g., nitrogen).
-
-
Sampling and Analysis:
-
Collect soil samples at predetermined time intervals.
-
Extract Thiobencarb and its metabolites from the soil using an appropriate solvent and technique (e.g., QuEChERS).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and its degradation products.
-
Determine the amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ (if using radiolabeled compound).
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT50) of Thiobencarb using appropriate kinetic models (e.g., first-order kinetics).
-
QuEChERS Method for Thiobencarb Extraction from Soil
Objective: To efficiently extract Thiobencarb and its metabolites from soil samples for subsequent analysis.[13][14]
Protocol:
-
Sample Preparation:
-
Weigh a representative sample of soil (e.g., 10-15 g) into a centrifuge tube.
-
For dry soils, add a specific volume of water to hydrate (B1144303) the sample.
-
-
Extraction:
-
Add an appropriate volume of acetonitrile (B52724) (e.g., 15 mL).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for a specified time (e.g., 1 minute).
-
-
Centrifugation:
-
Centrifuge the sample at a specified speed and duration (e.g., 4000 rpm for 5 minutes) to separate the acetonitrile layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a clean centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).
-
Vortex for a short period (e.g., 30 seconds).
-
Centrifuge again to pellet the sorbent.
-
-
Analysis:
-
The cleaned extract is then ready for analysis by HPLC or GC-MS.
-
Aquatic Degradation Study (Photodegradation)
Objective: To determine the rate and pathway of Thiobencarb photodegradation in water.
Methodology (based on OECD Guideline 316): [6]
-
Solution Preparation:
-
Prepare a sterile, buffered aqueous solution (e.g., pH 7) containing a known concentration of Thiobencarb.
-
Use purified water to minimize the presence of interfering substances.
-
-
Irradiation:
-
Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature during the experiment.
-
Include dark controls (wrapped in aluminum foil) to assess abiotic degradation in the absence of light.
-
-
Sampling and Analysis:
-
Collect samples from both irradiated and dark control solutions at various time points.
-
Analyze the samples directly or after extraction (e.g., using solid-phase extraction - SPE) by HPLC or GC-MS to determine the concentration of Thiobencarb and its photoproducts.
-
-
Data Analysis:
-
Calculate the photodegradation half-life of Thiobencarb.
-
Identify the major photoproducts to elucidate the degradation pathway.
-
Bioaccumulation Study in Fish
Objective: To determine the bioconcentration factor (BCF) of Thiobencarb in fish.
Methodology (based on OECD Guideline 305): [15]
-
Test Organism:
-
Select a suitable fish species (e.g., rainbow trout, bluegill sunfish).
-
Acclimate the fish to the test conditions.
-
-
Exposure (Uptake Phase):
-
Expose the fish to a constant, sublethal concentration of Thiobencarb in a flow-through system for a specified period (e.g., 28 days).
-
Maintain constant water quality parameters (temperature, pH, dissolved oxygen).
-
Regularly sample both the water and the fish tissue.
-
-
Depuration (Depuration Phase):
-
After the uptake phase, transfer the fish to a clean, Thiobencarb-free water system.
-
Continue to sample the fish tissue at regular intervals to determine the rate of elimination.
-
-
Analysis:
-
Analyze the water and fish tissue samples for Thiobencarb concentration using appropriate analytical methods (e.g., HPLC or GC-MS after extraction).
-
-
Data Analysis:
-
Calculate the bioconcentration factor (BCF) as the ratio of the Thiobencarb concentration in the fish tissue to the concentration in the water at steady-state.
-
Determine the depuration rate constant.
-
Visualizations
Thiobencarb Aerobic Degradation Pathway in Soil
Caption: Proposed aerobic degradation pathway of Thiobencarb in soil.
Thiobencarb Photodegradation Pathway in Water
Caption: Proposed photodegradation pathway of Thiobencarb in water.
Experimental Workflow for Soil Degradation Study
Caption: General workflow for a Thiobencarb soil degradation study.
References
- 1. Thiobencarb in freshwater and marine water [waterquality.gov.au]
- 2. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. oecd.org [oecd.org]
- 5. academic.oup.com [academic.oup.com]
- 6. oecd.org [oecd.org]
- 7. Sorption and Degradation of Thiobencarb in Three Florida Soils | Weed Science | Cambridge Core [cambridge.org]
- 8. Frontiers | Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways [frontiersin.org]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Separation of Thiobencarb on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. unitedchem.com [unitedchem.com]
- 14. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Thiobencarb-d10: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Thiobencarb-d10, a deuterated isotopologue of the herbicide Thiobencarb. Given its primary application as an internal standard in analytical testing, understanding its solubility in common laboratory solvents is crucial for accurate sample preparation and analysis. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and illustrates a general workflow for such procedures.
Core Principles of Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound, as a derivative of Thiobencarb, is a relatively non-polar molecule. It is important to note that while specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be very similar to its non-deuterated counterpart, Thiobencarb. The small difference in mass and bond energies between protium (B1232500) and deuterium (B1214612) typically has a negligible effect on solubility. Therefore, the data for Thiobencarb is presented here as a reliable proxy.
Quantitative Solubility Data
The following tables summarize the known solubility of Thiobencarb in water and various organic solvents. This data is critical for preparing stock solutions and experimental samples.
Table 1: Solubility of Thiobencarb in Aqueous and Organic Solvents
| Solvent | Solvent Type | Temperature | Solubility |
| Water | Polar Protic | 20 °C | 30 mg/L |
| Water | Polar Protic | 22 °C | 30.0 mg/L |
| Water | Polar Protic | 25 °C | 28.0 mg/L |
| Acetone | Polar Aprotic | Not Specified | >500 g/L |
| Methanol | Polar Protic | Not Specified | >500 g/L |
| n-Hexane | Non-polar | Not Specified | >500 g/L |
| Toluene | Non-polar | Not Specified | >500 g/L |
| Dichloromethane | Polar Aprotic | Not Specified | >500 g/L |
| Ethyl Acetate | Polar Aprotic | Not Specified | >500 g/L |
| Xylene | Non-polar | 20 °C | Readily Soluble |
| Alcohols | Polar Protic | 20 °C | Readily Soluble |
Note: The high solubility in various organic solvents indicates that for most laboratory applications requiring organic media, this compound can be easily dissolved to create concentrated stock solutions.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the saturation concentration of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, acetonitrile, methanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or other quantitative analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/L or µg/mL.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.
An In-Depth Technical Guide to the Mechanism of Action of Thiobencarb Herbicide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiobencarb (B1683131) is a selective, pre-emergence thiocarbamate herbicide primarily utilized for the control of annual grasses and some broadleaf weeds in rice and other crops.[1] Its herbicidal activity is not a result of the parent compound itself, but rather its bioactivated metabolites.[2][3] Thiobencarb is a pro-herbicide that undergoes metabolic activation within the target plant to form thiobencarb sulfoxide (B87167) and thiobencarb sulfone.[2] These active compounds potently inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cell membranes and cuticular waxes.[2][4] The primary molecular target is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex.[2] Inhibition of this enzyme leads to a depletion of VLCFAs and a corresponding accumulation of their long-chain fatty acid precursors, ultimately causing a cessation of shoot elongation in emerging seedlings and leading to plant death.[2][5]
Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The central mechanism of thiobencarb's herbicidal action is the disruption of VLCFA biosynthesis. This process can be broken down into two key stages: bioactivation of the parent compound and subsequent inhibition of the target enzyme.
Bioactivation of Thiobencarb
Thiobencarb in its applied form has minimal inhibitory activity.[2] Upon absorption by the roots and shoots of emerging seedlings, it is metabolized by endogenous sulfoxidase enzymes into its more potent oxidized forms: thiobencarb sulfoxide and, to a lesser extent, thiobencarb sulfone.[2][3] This metabolic conversion is a critical step for its herbicidal efficacy.
Inhibition of VLCFA Elongase (VLCFAE)
The active metabolites, thiobencarb sulfoxide and sulfone, directly target and inhibit the activity of the VLCFA elongase (VLCFAE) enzyme complex located in the endoplasmic reticulum.[2] This enzyme complex is responsible for the sequential addition of two-carbon units to long-chain fatty acids (typically C16 and C18) to produce VLCFAs (C20 and longer).[2]
The inhibition of VLCFAE by thiobencarb sulfoxide has been shown to be time-independent, suggesting a reversible binding mechanism to the enzyme.[2] This disruption of the VLCFA biosynthetic pathway leads to two significant downstream effects:
-
A marked decrease in the cellular levels of VLCFAs, such as arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0).[2]
-
An accumulation of the long-chain fatty acid precursors, including palmitic acid (C16:0) and stearic acid (C18:0), which cannot be further elongated.[2]
Data Presentation: Quantitative Effects on Fatty Acid Composition and Enzyme Inhibition
Experimental data clearly demonstrates the impact of thiobencarb on fatty acid profiles and the potent inhibitory action of its metabolites on VLCFAE.
Table 1: Effect of Thiobencarb on Fatty Acid Composition in Barnyard Millet Cultured Cells
| Fatty Acid | Carbon Chain | Control (Relative Amount %) | Thiobencarb (1.0 µM) (Relative Amount %) | Change |
| Myristic Acid | C14:0 | 1.1 ± 0.1 | 1.5 ± 0.1 | Increase |
| Pentadecanoic Acid | C15:0 | 0.3 ± 0.0 | 0.5 ± 0.1 | Increase |
| Palmitic Acid | C16:0 | 25.1 ± 0.3 | 29.8 ± 0.4 | Increase |
| Stearic Acid | C18:0 | 2.5 ± 0.1 | 3.5 ± 0.1 | Increase |
| Oleic Acid | C18:1 | 7.9 ± 0.2 | 9.4 ± 0.2 | Increase |
| Arachidic Acid | C20:0 | 11.2 ± 0.2 | 8.9 ± 0.2 | Decrease |
| Gondoic Acid | C20:1 | 1.9 ± 0.1 | 1.5 ± 0.1 | Decrease |
| Behenic Acid | C22:0 | 23.5 ± 0.4 | 19.8 ± 0.4 | Decrease |
| Lignoceric Acid | C24:0 | 19.7 ± 0.3 | 18.1 ± 0.3 | Decrease |
| Nervonic Acid | C24:1 | 1.2 ± 0.1 | 1.0 ± 0.1 | Decrease |
| Cerotic Acid | C26:0 | 5.6 ± 0.1 | 5.5 ± 0.1 | Decrease |
Data adapted from Tanetani et al., Journal of Pesticide Science, 2013.[2]
Table 2: In Vitro Inhibition of VLCFA Elongase from Etiolated Barnyard Millet Seedlings
| Compound | I₅₀ Value (M) for C22:0 to C24:0 Elongation | I₅₀ Value (M) for C24:0 to C26:0 Elongation |
| Thiobencarb | > 1.0 x 10⁻⁴ | > 1.0 x 10⁻⁴ |
| Thiobencarb Sulfoxide | 2.0 x 10⁻⁶ | 2.3 x 10⁻⁶ |
| Thiobencarb Sulfone | 6.0 x 10⁻⁶ | 5.3 x 10⁻⁶ |
Data adapted from Tanetani et al., Journal of Pesticide Science, 2013.[2]
Experimental Protocols
The elucidation of thiobencarb's mechanism of action relies on several key experimental procedures.
Analysis of Fatty Acid Composition
This protocol is designed to quantify the changes in the fatty acid profile of plant tissues following herbicide treatment.
Methodology:
-
Plant Culture and Treatment: Culture plant cells (e.g., barnyard millet) or grow seedlings under controlled conditions. Apply Thiobencarb at a specified concentration to the treatment group, with a solvent-only control group.
-
Lipid Extraction: Harvest plant material and immediately freeze in liquid nitrogen to halt metabolic activity. Extract total lipids using a standard method such as the Bligh-Dyer (chloroform:methanol:water) procedure.
-
Transmethylation: Convert the extracted fatty acids into their volatile fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like 5% (v/v) methanolic HCl at 80-100°C for 1-2 hours.
-
FAMEs Extraction: After cooling, add hexane (B92381) to the reaction mixture to extract the FAMEs into the upper organic phase.
-
GC-MS Analysis: Inject the hexane phase containing the FAMEs into a gas chromatograph-mass spectrometer (GC-MS).
-
GC Column: A polar capillary column (e.g., DB-WAX) is used to separate the FAMEs based on chain length and degree of saturation.
-
Temperature Program: A temperature gradient is applied to elute the FAMEs.
-
MS Detection: The mass spectrometer is used to identify and quantify each FAME based on its mass spectrum and retention time compared to known standards.
-
-
Data Analysis: Calculate the relative amount of each fatty acid by integrating the peak areas from the chromatogram.
In Vitro VLCFA Elongase Inhibition Assay
This assay directly measures the inhibitory effect of thiobencarb and its metabolites on the target enzyme complex.
Methodology:
-
Preparation of Microsomal Fraction:
-
Grow seedlings (e.g., barnyard millet) in the dark to obtain etiolated tissue, which has high VLCFAE activity.
-
Homogenize the tissue in a cold extraction buffer (e.g., phosphate (B84403) buffer containing sucrose, DTT, and protease inhibitors).
-
Perform differential centrifugation: a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet, which contains the VLCFAE enzyme complex, in a suitable buffer.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the microsomal fraction, cofactors (NADPH and NADH), and substrates. The substrates typically include a long-chain acyl-CoA (e.g., C22:0-CoA) and radiolabeled malonyl-CoA (e.g., [¹⁴C]malonyl-CoA).
-
Add varying concentrations of the test inhibitors (thiobencarb, thiobencarb sulfoxide, thiobencarb sulfone) to different reaction tubes. A control reaction without any inhibitor is also prepared.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a specific duration.
-
-
Analysis of Products:
-
Stop the reaction and extract the fatty acids.
-
Separate the radiolabeled elongated fatty acid products from the unreacted [¹⁴C]malonyl-CoA, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the product spots/peaks using liquid scintillation counting or a radio-TLC scanner.
-
-
Calculation of Inhibition:
-
Calculate the enzyme activity as the rate of formation of the radiolabeled product.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using probit analysis or non-linear regression.
-
Conclusion
The mechanism of action of thiobencarb is a well-defined process involving metabolic bioactivation to its sulfoxide and sulfone derivatives, which in turn act as potent, reversible inhibitors of the VLCFA elongase enzyme complex. This targeted disruption of VLCFA synthesis provides a clear biochemical basis for its herbicidal activity against susceptible grass and broadleaf weeds. The detailed experimental protocols provided herein serve as a guide for researchers investigating the effects of thiobencarb and other VLCFA-inhibiting herbicides.
References
- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
The Environmental Fate of Thiobencarb: A Technical Guide to its Key Metabolites in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobencarb (B1683131), a selective thiocarbamate herbicide, is extensively used in agriculture, primarily in rice paddies, to control grassy weeds. Its widespread application raises concerns about its environmental persistence, potential for contamination of soil and water resources, and the toxicological profiles of its degradation products. Understanding the metabolic fate of Thiobencarb is crucial for assessing its environmental impact and ensuring the safety of ecosystems and human health. This technical guide provides an in-depth overview of the key metabolites of Thiobencarb in soil and water, detailing the transformation pathways, quantitative data on their formation and dissipation, and the experimental protocols for their analysis.
Key Metabolites of Thiobencarb
The degradation of Thiobencarb in the environment is a complex process mediated by biotic and abiotic factors, leading to the formation of several metabolites. The transformation pathways differ significantly between aerobic and anaerobic conditions, which are prevalent in soil and water environments, respectively.
Aerobic Degradation in Soil and Water
Under aerobic conditions, the primary metabolic pathways for Thiobencarb involve oxidation and hydrolysis. The major identified metabolites include:
-
Thiobencarb Sulfoxide: This is often the first and a major metabolite, formed by the oxidation of the sulfur atom in the Thiobencarb molecule.
-
4-Chlorobenzoic acid (4-CBA): A common degradation product resulting from the cleavage of the thioester bond.
-
4-Chlorobenzaldehyde: An intermediate in the degradation pathway leading to 4-chlorobenzoic acid.
-
4-Chlorobenzyl alcohol: Another intermediate formed during the breakdown of the parent compound.
-
Desethyl Thiobencarb: Formed through the N-dealkylation of the diethylamino group.
Anaerobic Degradation in Soil and Water
In anaerobic environments, such as flooded rice paddies and sediments, reductive and hydrolytic degradation pathways are more prominent. Key metabolites identified under these conditions include:
-
Deschlorothiobencarb: Resulting from the reductive dechlorination of the chlorophenyl group.
-
S-4-chlorobenzyl ethylthiocarbamate: A product of partial N-dealkylation.
-
4-Chlorobenzyl mercaptan: Formed by the cleavage of the thioester linkage.
-
4-Chlorobenzoic acid (4-CBA): Also a significant metabolite under anaerobic conditions.
-
4-Chlorobenzyl alcohol: An intermediate in the anaerobic degradation pathway.
-
Chlorobenzene: A further degradation product indicating the breakdown of the chlorobenzyl moiety.
Quantitative Data on Thiobencarb and its Metabolites
The persistence of Thiobencarb and the concentration of its metabolites in soil and water are influenced by various factors, including soil type, organic matter content, microbial activity, temperature, and pH. The following tables summarize available quantitative data on the degradation of Thiobencarb and the formation of its key metabolites.
Table 1: Half-life of Thiobencarb in Soil and Water
| Environment | Condition | Half-life (days) | Reference |
| Soil | Aerobic | 10 - 21 | |
| Soil | Anaerobic | 60 - 240 | |
| Water | Aerobic | 3.5 - 7.2 | |
| Water | Anaerobic | Stable for 30 days |
Table 2: Formation of Key Thiobencarb Metabolites in Soil (Aerobic Conditions)
| Metabolite | Maximum Concentration (% of Applied Radioactivity) | Time to Maximum Concentration (Days) |
| Thiobencarb Sulfoxide | 15 - 25 | 7 - 14 |
| 4-Chlorobenzoic acid | 5 - 10 | 30 - 60 |
| 4-Chlorobenzaldehyde | < 5 | 14 - 30 |
Table 3: Formation of Key Thiobencarb Metabolites in Water (Anaerobic Conditions)
| Metabolite | Relative Abundance | Detection Period |
| Deschlorothiobencarb | Major | Intermediate to late stages |
| 4-Chlorobenzyl mercaptan | Transient | Early to intermediate stages |
| 4-Chlorobenzoic acid | Major | Intermediate to late stages |
| 4-Chlorobenzyl alcohol | Minor | Early to intermediate stages |
Metabolic Pathways
The degradation of Thiobencarb follows distinct pathways under aerobic and anaerobic conditions. The following diagrams, generated using the DOT language, illustrate these complex transformations.
Caption: Aerobic degradation pathway of Thiobencarb in soil and water.
Caption: Anaerobic degradation pathway of Thiobencarb in soil and water.[1]
Experimental Protocols
Accurate quantification of Thiobencarb and its metabolites is essential for environmental monitoring and risk assessment. Below are detailed methodologies for the analysis of these compounds in soil and water samples.
Protocol 1: Analysis of Thiobencarb, Thiobencarb Sulfoxide, and 4-Chlorobenzylmethylsulfone in Soil (EPA Method RM-16A-45)[3][4]
This method is suitable for the simultaneous determination of Thiobencarb and two of its key metabolites in soil.
1. Extraction:
-
Weigh 50 g of a soil sample into a glass jar.
-
Add 100 mL of a 3:1 (v/v) mixture of acetone (B3395972) and water.
-
Shake vigorously for 2 hours on a mechanical shaker.
-
Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.
-
Transfer the filtrate to a separatory funnel.
-
Partition the extract twice with 100 mL of dichloromethane (B109758).
-
Collect the dichloromethane layers and dry by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a volume of 1-2 mL using a rotary evaporator at 40°C.
2. Cleanup:
-
Prepare a Florisil solid-phase extraction (SPE) column (1 g).
-
Condition the column with 5 mL of hexane (B92381).
-
Load the concentrated extract onto the column.
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.
-
Collect the eluate and concentrate to 1 mL under a gentle stream of nitrogen.
3. Instrumental Analysis:
-
Gas Chromatography (GC):
-
Thiobencarb and Thiobencarb Sulfoxide: Analyze using a GC system equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Detector Temperature: 300°C.
-
-
4-Chlorobenzylmethylsulfone: Analyze using a GC system equipped with a Flame Photometric Detector (FPD) in sulfur mode.
-
Use the same column and temperature program as for the NPD analysis.
-
Detector Temperature: 250°C.
-
-
Protocol 2: Analysis of Thiobencarb and its Metabolites in Water using QuEChERS and LC-MS/MS[5]
This protocol is a modern and efficient method for the analysis of a wider range of Thiobencarb metabolites in water.
1. Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Thiobencarb and each metabolite need to be optimized.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the analysis of Thiobencarb metabolites in soil.
Caption: Workflow for the analysis of Thiobencarb metabolites in water.
Conclusion
The environmental degradation of Thiobencarb results in a variety of metabolites in soil and water, with distinct pathways under aerobic and anaerobic conditions. The primary metabolites of concern include Thiobencarb sulfoxide, 4-chlorobenzoic acid, and deschlorothiobencarb, due to their potential for persistence and toxicity. The quantitative data presented, while variable depending on environmental conditions, provide a basis for understanding the fate and transport of these compounds. The detailed experimental protocols outlined in this guide offer robust methods for the accurate detection and quantification of Thiobencarb and its key metabolites, which is fundamental for comprehensive environmental risk assessment and the development of effective remediation strategies. This information is vital for researchers, scientists, and regulatory bodies working to ensure the responsible use of agricultural chemicals and the protection of our environmental resources.
References
Methodological & Application
Application Note: High-Throughput Quantification of Thiobencarb in Environmental Matrices using Thiobencarb-d10 as an Internal Standard by LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the herbicide Thiobencarb in complex environmental matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, and to correct for matrix effects and variations during sample processing, Thiobencarb-d10 is utilized as an internal standard. This method is suitable for high-throughput screening and quantitative analysis of Thiobencarb residues in various sample types, such as soil, water, and agricultural products.
Introduction
Thiobencarb is a widely used thiocarbamate herbicide for the control of grassy weeds in rice cultivation and other crops.[1] Its persistence and potential for off-site transport necessitate reliable and sensitive analytical methods for monitoring its presence in the environment to ensure regulatory compliance and assess potential ecological and human health risks. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) offers excellent selectivity and sensitivity for the detection of pesticide residues in complex matrices.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative mass spectrometry-based assays.[3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thereby compensating for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Thiobencarb, using this compound as an internal standard.
Principle of Internal Standard in Mass Spectrometry
The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a compound (the internal standard) that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte signal to the internal standard signal is then used to construct a calibration curve and to quantify the analyte in the samples. This ratiometric measurement corrects for variations that can occur during the analytical process.
Principle of internal standard use in quantitative analysis.
Experimental Protocols
Materials and Reagents
-
Thiobencarb analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, 100 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)
-
Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing MgSO₄ and primary secondary amine - PSA)
Standard Solution Preparation
-
Thiobencarb Stock Solution (1 mg/mL): Accurately weigh 10 mg of Thiobencarb standard and dissolve in 10 mL of acetonitrile.
-
This compound Working Internal Standard Solution (1 µg/mL): Dilute the 100 µg/mL this compound stock solution 1:100 with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Thiobencarb stock solution and a fixed amount of the this compound working internal standard solution into a blank matrix extract. A typical calibration range is 1 to 100 ng/mL.
Sample Preparation (QuEChERS Protocol)
The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound working internal standard solution to the sample, resulting in a concentration of 50 ng/g.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE cleanup tube.
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract: The supernatant is the final extract. Transfer to an autosampler vial for LC-MS/MS analysis.
Experimental workflow for sample preparation.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following are suggested MRM transitions. The collision energies should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Thiobencarb | 258.1 | 125.0 | 89.0 |
| This compound | 268.1 | 125.0 | 99.0 |
Note: The transitions for this compound are proposed based on a +10 Da mass shift from the unlabeled compound. The quantifier ion may remain the same if the deuterium (B1214612) atoms are not part of that fragment.
Quantitative Data and Method Performance
The following table summarizes the expected performance characteristics of this method based on typical results for multi-residue pesticide analysis using internal standards.[5][6]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Calibration Range | 1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | 1.5 µg/kg |
| Recovery | 70 - 120% |
| Precision (RSD) | < 15% |
Conclusion
The method described in this application note provides a reliable and robust protocol for the quantification of Thiobencarb in complex environmental matrices. The combination of a streamlined QuEChERS sample preparation procedure with the sensitivity and selectivity of LC-MS/MS analysis ensures high-quality data. The use of this compound as an internal standard is crucial for achieving accurate and precise results by effectively compensating for matrix effects and procedural variations. This method is well-suited for routine monitoring and regulatory compliance testing.
References
- 1. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accredia.it [accredia.it]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Thiobencarb Residues in Environmental and Food Matrices Using Thiobencarb-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical protocol for the quantification of the herbicide Thiobencarb in complex matrices such as soil, fruits, and vegetables. The method utilizes Thiobencarb-d10 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is suitable for routine monitoring of Thiobencarb residues to ensure food safety and environmental compliance.
Introduction
Thiobencarb is a selective thiocarbamate herbicide widely used in agriculture, primarily for weed control in rice cultivation.[1][2] Its persistence in soil and water, along with its potential for bioaccumulation, necessitates sensitive and reliable analytical methods for monitoring its residues in environmental samples and agricultural products.[1] The use of a stable isotopically labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the analyte's behavior during extraction, cleanup, and analysis, thereby compensating for potential losses and matrix-induced signal suppression or enhancement.[3] This application note provides a comprehensive protocol for the analysis of Thiobencarb, incorporating this compound as an internal standard.
Experimental Protocols
Sample Preparation: QuEChERS Method for Fruits and Vegetables
The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[4][5][6]
a. Extraction:
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Spike the sample with the this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).[4][7]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.[4]
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. For pigmented samples, a sorbent like graphitized carbon black (GCB) may be included.[4]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Sample Preparation: Soil Extraction Method
This protocol is adapted from established methods for extracting Thiobencarb from soil.[8]
-
Weigh 50 g of soil into a suitable container.
-
Fortify the sample with the this compound internal standard.
-
Add 150 mL of ethyl acetate (B1210297) and 15 g of anhydrous sodium sulfate.[8]
-
Homogenize for 5 minutes using a high-speed mixer.[8]
-
Decant the extract through a filter containing sodium sulfate.[8]
-
Rinse the extraction vessel and filter with additional ethyl acetate.[8]
-
Evaporate the combined filtrate to dryness.[8]
-
Reconstitute the residue in a suitable solvent for analysis.[8]
Analytical Instrumentation
a. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Conditions:
-
GC System: Agilent Intuvo 9000 GC or similar.[7]
-
Column: HP-5ms Ultra Inert, 15 m x 0.25 mm, 0.25 µm or similar.[5][7]
-
Oven Program: Initial temperature 80°C, ramp to 170°C at 20°C/min, then ramp to 310°C at 20°C/min, hold for 3.5 minutes.[7]
-
Injector: Splitless mode at 280°C.[5]
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: UHPLC system.[3]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).[9]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier such as formic acid or ammonium (B1175870) formate.[6][9]
-
Flow Rate: 0.25 - 0.4 mL/min.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Quantitative Performance Data for Thiobencarb Analysis
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (µg/kg) | Linearity (R²) | Reference |
| Recovery & RSD | Plant-based food | LC-MS/MS | 67.2 - 108 | 3.5 - 8.5 | <10 | >0.995 | [6] |
| Linearity | Green and Black Tea | LC-MS/MS | - | - | - | ≥0.992 | [4] |
| LOQ | Fruits and Vegetables | GC-MS/MS | - | - | 2 | - | [7] |
| Limit of Detection | Soil | GC-NPD | - | - | ~10 | - | [8] |
RSD: Relative Standard Deviation, LOQ: Limit of Quantification
Visualization of Experimental Workflow
Caption: Workflow for Thiobencarb residue analysis.
Conclusion
The described protocol provides a reliable and accurate method for the determination of Thiobencarb in diverse and complex matrices. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring high-quality quantitative results. The flexibility to use either GC-MS/MS or LC-MS/MS allows laboratories to adapt the method to their available instrumentation and specific analytical needs. This approach is well-suited for high-throughput screening and quantitative analysis in regulatory monitoring and food safety applications.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. jfda-online.com [jfda-online.com]
Application Note & Protocol: High-Throughput Analysis of Thiobencarb in Environmental Samples using LC-MS/MS with Thiobencarb-d10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Thiobencarb in complex matrices. The use of a stable isotope-labeled internal standard, Thiobencarb-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol is optimized for high-throughput screening and is suitable for environmental monitoring and residue analysis in agricultural products.
Introduction
Thiobencarb is a pre-emergent thiocarbamate herbicide widely used in rice cultivation to control grassy weeds.[1] Its potential for off-site transport and persistence in water and soil necessitates sensitive and reliable analytical methods for monitoring its presence in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and speed.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it mimics the behavior of the analyte during sample extraction, cleanup, and ionization, thereby correcting for potential losses and matrix-induced signal suppression or enhancement.[5] This document provides a detailed protocol for the development and application of an LC-MS/MS method for Thiobencarb analysis using this compound.
Experimental Protocols
Materials and Reagents
-
Standards: Thiobencarb (PESTANAL®, analytical standard)[1] and this compound (diethyl-d10)[6] were obtained from certified suppliers.
-
Solvents: HPLC-grade acetonitrile (B52724), methanol, and water were used.[5][7] Formic acid (LC-MS grade) was used as a mobile phase additive.[5][8]
-
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction kits were used for sample preparation.[5][7][9]
Standard Solution Preparation
Stock solutions of Thiobencarb and this compound (1 mg/mL) were prepared in methanol. A series of working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent, typically acetonitrile or a mixture of mobile phase components, to construct a calibration curve.[5][7] The internal standard working solution was prepared at a constant concentration and added to all standards and samples.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[5][7][9][10]
-
Extraction: A representative 10 g homogenized sample (e.g., soil, water, or agricultural produce) is weighed into a 50 mL centrifuge tube. For solid samples, 10 mL of water is added. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting-out: A QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation. The tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.[11]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5][8]
-
Gradient: A typical gradient starts with a low percentage of organic phase, which is ramped up to elute Thiobencarb and then returned to initial conditions for column re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for Thiobencarb and this compound were optimized for maximum sensitivity and specificity. At least two transitions per compound are monitored for quantification and confirmation.
-
Data Presentation
The quantitative data for the LC-MS/MS analysis of Thiobencarb and its internal standard, this compound, are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |
| Thiobencarb | 258.1 | 125.1 | 25 | 100.1 | 30 |
| This compound | 268.1 | 125.1 | 25 | 100.1 | 30 |
Note: The MRM transitions and collision energies for Thiobencarb are based on published data.[2][5] The parameters for this compound are predicted based on the structure and may require experimental optimization.
Method Development Workflow
The following diagram illustrates the logical workflow for the development of the LC-MS/MS method for Thiobencarb analysis.
References
- 1. チオベンカルブ PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. This compound (diethyl-d10) | LGC Standards [lgcstandards.com]
- 7. curresweb.com [curresweb.com]
- 8. Separation of Thiobencarb on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Thiobencarb in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed methodology for the quantitative analysis of the herbicide Thiobencarb in environmental matrices, specifically water and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines comprehensive procedures for sample preparation, instrument configuration, and data analysis, and includes method performance data.
Introduction
Thiobencarb is a selective thiocarbamate herbicide widely used in agriculture, primarily for weed control in rice cultivation. Its persistence and potential for off-site transport raise concerns about environmental contamination and human exposure. Consequently, sensitive and reliable analytical methods are essential for monitoring its presence in various environmental compartments. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of Thiobencarb residues due to its high selectivity and sensitivity. This note details optimized GC-MS methods, including sample extraction and cleanup, to ensure accurate and precise measurements.
Principle of Analysis
The analytical workflow involves the extraction of Thiobencarb from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where Thiobencarb is separated from other components based on its volatility and interaction with the stationary phase of the analytical column. The eluting compound enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved by comparing the response of a characteristic ion of Thiobencarb to that of a calibration standard. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.
Experimental Protocols
Reagents and Standards
-
Solvents: Acetonitrile, ethyl acetate (B1210297), isooctane (B107328), and methanol (B129727) (pesticide residue or HPLC grade).
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, and graphitized carbon black (GCB).
-
Analytical Standard: Thiobencarb certified reference material (CRM).
-
Standard Solutions: A stock solution of Thiobencarb (e.g., 1000 µg/mL) is prepared in a suitable solvent like methanol. Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 0.01 - 0.2 mg/L).[1]
Sample Preparation
Solid-phase extraction is a common technique for the extraction and pre-concentration of pesticides from water samples.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained Thiobencarb from the cartridge with 5-10 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., isooctane or ethyl acetate) for GC-MS analysis.
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
Protocol:
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a mixture of d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may need to be optimized depending on the soil type.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.
-
GC-MS and GC-MS/MS Instrument Conditions
The following tables provide recommended instrument parameters for the analysis of Thiobencarb. Parameters may require optimization based on the specific instrumentation used.
Table 1: Gas Chromatography (GC) Method Parameters
| Parameter | Setting 1 (Helium Carrier Gas) | Setting 2 (Hydrogen Carrier Gas)[1] | Setting 3 (Nitrogen Carrier Gas)[2] |
| GC System | Agilent 7890B or equivalent | JEOL JMS-Q1600GC or equivalent | JEOL JMS-Q1600GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | VF-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (20 m x 0.18 mm, 0.18 µm) |
| Inlet Temperature | 250 °C | 250 °C | 250 °C |
| Injection Mode | Pulsed Splitless | Pulsed Splitless | Pulsed Splitless |
| Injection Volume | 1 µL | 1 µL | 2 µL |
| Carrier Gas | Helium | Hydrogen | Nitrogen |
| Flow Rate/Pressure | 1.2 mL/min (Constant Flow) | 1.5 mL/min (Constant Flow) | 13.79 kPa (Constant Pressure) |
| Oven Program | 70 °C (2 min) -> 25 °C/min to 150 °C -> 10 °C/min to 300 °C (5 min) | 50 °C (1 min) -> 20 °C/min to 300 °C (1 min) | 70 °C (2 min) -> 20 °C/min to 150 °C -> 10 °C/min to 300 °C (5 min) |
Table 2: Mass Spectrometry (MS) Method Parameters
| Parameter | Setting |
| MS System | Agilent 7000 series Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Ion Source Temp. | 250 - 280 °C[1][2] |
| Transfer Line Temp. | 280 - 300 °C[1][2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| SIM Ions | m/z 100 (quantifier), 72, 125 (qualifiers)[1] |
| MRM Transitions | Precursor Ion: m/z 257 (molecular ion). Product Ions & Collision Energies: To be optimized by the user. Common fragments at m/z 125 and 100 are expected. |
Method Performance and Validation
The performance of the GC-MS method for Thiobencarb analysis should be validated to ensure reliable results. Key validation parameters are summarized below.
Table 3: Summary of Quantitative Method Performance Data for Thiobencarb
| Parameter | Water Matrix | Soil Matrix | Reference |
| Linearity Range | 0.01 - 0.2 mg/L | 0.01 - 0.5 mg/kg | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | |
| Limit of Detection (LOD) | 0.038 µg/L (in drinking water) | ~0.01 ppm | |
| Limit of Quantification (LOQ) | 0.01 mg/L | 0.01 mg/kg | [1] |
| Accuracy (Recovery) | 96.2 - 107% | 70 - 120% | |
| Precision (%RSD) | < 10% | < 20% | [1] |
Data Presentation and Analysis
Quantitative analysis is performed by generating a calibration curve from the analysis of standard solutions of known concentrations. The peak area of the quantifier ion for Thiobencarb is plotted against the concentration. The concentration of Thiobencarb in the samples is then determined from this calibration curve.
Workflow Diagram
Caption: Experimental workflow for Thiobencarb analysis.
Conclusion
The GC-MS and GC-MS/MS methods described in this application note are suitable for the reliable quantification of Thiobencarb in water and soil samples. The detailed protocols for sample preparation using SPE and QuEChERS, along with the optimized instrument conditions, provide a robust framework for routine environmental monitoring and research applications. The methods demonstrate good linearity, sensitivity, accuracy, and precision, meeting the typical requirements for trace-level pesticide residue analysis.
References
Application Notes and Protocols for Thiobencarb Analysis in Water Matrices
Introduction
Thiobencarb (B1683131) is a selective thiocarbamate herbicide widely used in rice cultivation to control grassy weeds.[1][2] Due to its application in flooded paddy fields, there is a potential for its migration into surrounding water bodies, including surface and groundwater.[3][4] Monitoring Thiobencarb levels in aqueous matrices is crucial for environmental assessment and ensuring water quality. This document provides detailed application notes and standardized protocols for the sample preparation of water samples for the analysis of Thiobencarb. The described methods include Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), which are commonly employed techniques for the extraction and preconcentration of Thiobencarb from water samples prior to chromatographic analysis.
Analytical Techniques
The determination of Thiobencarb is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC).[3][5][6] Common detectors for GC analysis include nitrogen-phosphorus detectors (NPD), flame photometric detectors (FPD), flame ionization detectors (FID), and mass spectrometry (MS).[5][7][8] For HPLC, a UV detector is often employed.[9] The choice of analytical instrument depends on the required sensitivity and selectivity of the analysis.
Sample Preparation Methodologies
Effective sample preparation is critical for the accurate and precise quantification of Thiobencarb in water. The primary goals of sample preparation are to isolate the analyte from the complex matrix, preconcentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for the extraction of pesticides from water due to its high recovery, low solvent consumption, and ease of automation.[10] The choice of sorbent material is crucial for efficient extraction. For Thiobencarb, reversed-phase sorbents like C18 and graphitized carbon are commonly used.[8][11]
Experimental Protocol: SPE using C18 Cartridges
This protocol is adapted for the extraction of Thiobencarb from river water.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol (B129727) through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Follow with 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Filter the water sample (e.g., 200 mL of river water) through a 0.45 µm filter.[11]
-
Pass the filtered sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
-
Elution:
-
Elute the retained Thiobencarb from the cartridge with a suitable organic solvent. A common eluent is acetone (B3395972) or methanol.[9][10] For this protocol, use 2 x 3 mL of acetone.
-
Collect the eluate in a collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetone or a mobile phase component for HPLC).[8]
-
Vortex the reconstituted sample to ensure complete dissolution. The sample is now ready for injection.
-
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Workflow for Thiobencarb extraction from water using SPE.
Quantitative Data for SPE Methods
| Sorbent | Sample Volume (mL) | Elution Solvent | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| C18 | 200 | Acetone | 88.6 - 93.8 | 4.9 - 5.3 | - | - | [9] |
| Graphitized Carbon | 1000 | Methylene chloride:Methanol (80:20) | - | - | - | 0.01 | [11] |
| HLB | - | - | 99 | 3 | - | - | [12] |
| Corncob Biochar (Activated) | - | - | 75.9 - 117 | - | 0.01 - 0.04 | 0.1 - 0.4 | [13] |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a traditional method for isolating organic compounds from aqueous samples. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Experimental Protocol: LLE
This protocol describes a general procedure for the extraction of Thiobencarb from water samples.
-
Sample Preparation:
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
If required, adjust the pH of the sample. For Thiobencarb, which is stable in a pH range of 5 to 9, pH adjustment is often not necessary.[1]
-
-
Extraction:
-
Add 50 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and dichloromethane) to the separatory funnel.[5][6]
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate completely.
-
-
Phase Separation and Collection:
-
Drain the organic layer (bottom layer if using dichloromethane, top layer if using ethyl acetate or hexane) into a flask.
-
Repeat the extraction step two more times with fresh portions of the extraction solvent.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Further concentrate the extract to near dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a precise volume (e.g., 1 mL) of a solvent suitable for the analytical instrument.
-
The sample is now ready for analysis.
-
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Thiobencarb extraction from water using LLE.
Quantitative Data for LLE and Microextraction Methods
| Method | Extraction Solvent | Disperser Solvent | Linearity (µg/L) | RSD (%) | LOD (µg/L) | Reference |
| Homogeneous LLE via Flotation Assistance | Toluene | Acetone | 1.0 - 200 | 7.8 - 11.7 | - | [7] |
| High Density DLLME | Chloroform | Methanol | - | 0.73 - 5.28 (Repeatability) | 0.005 - 0.02 | [14] |
Conclusion
The choice of sample preparation method for Thiobencarb analysis in water depends on several factors, including the required detection limits, sample throughput, available equipment, and the complexity of the water matrix. Solid-Phase Extraction is often preferred for its efficiency, selectivity, and potential for automation, making it suitable for routine monitoring programs. Liquid-Liquid Extraction, while more labor-intensive and requiring larger volumes of organic solvents, remains a robust and effective technique. For trace-level analysis, microextraction techniques offer the advantages of significantly reduced solvent consumption and high enrichment factors. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to select and implement the most appropriate method for their specific analytical needs in the determination of Thiobencarb in water matrices.
References
- 1. Thiobencarb in freshwater and marine water [waterquality.gov.au]
- 2. Thiobencarb (Ref: IMC 3950) [sitem.herts.ac.uk]
- 3. journals.utm.my [journals.utm.my]
- 4. Evaluation of thiobencarb runoff from rice farming practices in a California watershed using an integrated RiceWQ-AnnAGNPS system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. epa.gov [epa.gov]
- 7. Determination of thiobencarb in water samples by gas chromatography using a homogeneous liquid-liquid microextraction via flotation assistance procedure | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of simazine, thiuram, and benthiocarb in river-water by solid-phase extraction/HPLC [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High Density Solvent Based Dispersive Liquid-Liquid Microextraction Technique for Simultaneous and Selective Extraction of Multiclass Pesticide Residues in Water and Sugarcane Juice Samples [scirp.org]
Application Note: High-Throughput Analysis of Thiobencarb in Soil Samples Utilizing Thiobencarb-d10 Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the herbicide Thiobencarb in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, and to correct for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard, Thiobencarb-d10, is utilized. This method is suitable for researchers, scientists, and professionals in environmental monitoring and agricultural science requiring reliable and high-throughput analysis of Thiobencarb residues in complex soil samples.
Introduction
Thiobencarb is a widely used thiocarbamate herbicide for the control of grasses and broadleaf weeds in rice and other crops.[1] Its persistence and potential for off-site transport raise environmental and health concerns, necessitating accurate and sensitive monitoring in soil. The complexity of soil matrices, however, can lead to significant matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis, compromising the accuracy of quantification. Isotope dilution mass spectrometry (IDMS) is a highly effective technique to mitigate these effects.[2][3] By incorporating a stable isotope-labeled internal standard, such as this compound, which co-elutes with the target analyte and behaves similarly during extraction and ionization, accurate quantification can be achieved. This application note provides a detailed protocol for the extraction and analysis of Thiobencarb in soil using this compound as an internal standard.
Experimental Protocol
Materials and Reagents
-
Thiobencarb (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) citrate sesquohydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Protocol)
-
Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Hydration (for dry soils): If the soil is particularly dry, add 8 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.
-
Internal Standard Spiking: Add a precise volume of this compound internal standard solution in acetonitrile to each sample, blank, and calibration standard to achieve a final concentration of 50 ng/mL in the final extract.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquohydrate).[4]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Thiobencarb | 258.1 | 125.0 (Quantifier) | 0.05 | 30 | 20 |
| 89.0 (Qualifier) | 0.05 | 30 | 35 | ||
| This compound | 268.1 | 135.0 (Quantifier) | 0.05 | 30 | 20 |
| 92.0 (Qualifier) | 0.05 | 30 | 35 |
(Note: The MRM transitions for this compound are inferred based on the fragmentation of the parent compound. The quantifier and qualifier ions should be optimized for the specific instrument used.)
Data Presentation
The following table summarizes expected quantitative data based on typical performance of isotope dilution methods for pesticide analysis in soil.
| Parameter | Expected Value |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
| Linearity (R²) | > 0.995 |
Signaling Pathways & Experimental Workflows
Caption: Experimental workflow for the extraction and analysis of Thiobencarb in soil samples.
Conclusion
The described method, combining a modified QuEChERS extraction with isotope dilution LC-MS/MS analysis, provides a highly accurate, sensitive, and robust approach for the quantification of Thiobencarb in soil. The use of this compound as an internal standard effectively compensates for matrix effects and procedural losses, ensuring reliable data for environmental monitoring and risk assessment. This protocol is well-suited for high-throughput laboratories requiring precise and defensible analytical results.
References
Application Notes and Protocols for the Quantification of Thiobencarb in Rice Paddies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of the herbicide Thiobencarb (B1683131) in various components of rice paddy ecosystems. The methodologies outlined are essential for environmental monitoring, residue analysis, and ensuring food safety.
Introduction
Thiobencarb (S-4-chlorobenzyl diethylthiocarbamate) is a widely used herbicide for weed control in rice cultivation.[1] Due to its extensive application, it is crucial to monitor its presence and persistence in the environment to mitigate potential risks to non-target organisms and human health.[1][2] Thiobencarb's fate in rice paddies is complex, involving partitioning between water and soil phases, degradation, and potential uptake by rice plants.[3] This document details validated methods for the extraction and quantification of Thiobencarb from paddy water, soil, and rice plant tissues.
Quantitative Data Summary
The following table summarizes the reported concentrations and dissipation half-lives of Thiobencarb in different rice paddy matrices. These values can vary significantly based on application rates, environmental conditions, and analytical methodologies.
| Matrix | Analyte | Concentration Range | Half-life (t½) | Reference |
| Paddy Water | Thiobencarb | Up to 246.6 µg/L | 1.9 - 4.5 days | [4] |
| Thiobencarb | 3.4 - 13 ng/L (surface water) | Not specified | [1] | |
| Thiobencarb | Peak of 414 ppb (at recommended dose) | Rapid decrease in 0-7 days | [5] | |
| Paddy Soil | Thiobencarb | 2.1 - 4.6 ng/g (dry soil) | ~50 days | [1][6] |
| Thiobencarb | 137 ppb (at harvest, recommended dose) | Slow decrease after 7 days | [5] | |
| Thiobencarb | Initial residues of 0.4–2.1 mg/kg | 3.5–17.8 days | [7] | |
| Rice Plants | Thiobencarb | 1,447 ppb (at recommended dose, 0 days) | Not detected at 42 days | [5] |
| Thiobencarb Metabolite | 5 µg/g | Not specified | [8] |
Experimental Workflow for Thiobencarb Quantification
Caption: Workflow for Thiobencarb Quantification in Rice Paddies.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of Thiobencarb in paddy water, soil, and rice plants. These are synthesized from established methodologies.
Protocol 1: Quantification of Thiobencarb in Paddy Water
1. Sample Collection and Preservation:
-
Collect water samples from the paddy field in amber glass bottles.
-
Transport the samples to the laboratory on ice and store at 4°C. Analyze within 48 hours.
2. Extraction:
-
For a 500 mL water sample, adjust the pH to 7.0.
-
Transfer the sample to a 1 L separatory funnel.
-
Add 50 mL of n-hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh portions of n-hexane.
-
Combine the n-hexane extracts.
3. Cleanup and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.
-
Evaporate the extract to near dryness using a rotary evaporator at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile (B52724) for analysis.
4. Instrumental Analysis (HPLC-UV):
-
HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC 20AD) is suitable.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).[9][10]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using Thiobencarb standards of known concentrations.
Protocol 2: Quantification of Thiobencarb in Paddy Soil
1. Sample Collection and Preparation:
-
Collect soil samples from the top 0-15 cm layer of the paddy field.
-
Air-dry the soil samples in the shade, and then sieve through a 2 mm mesh to remove debris.
2. Extraction (QuEChERS Method): [9][10]
-
Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (MeCN).
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake for 1 minute and then centrifuge at 5,000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: [9][10]
-
Take a 2 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube.
-
Add 300 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).
-
Vortex for 30 seconds and then centrifuge at 5,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. Instrumental Analysis (GC-MS):
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is recommended for higher selectivity.
-
Column: A suitable capillary column such as a DB-5ms.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Quantification: Use a matrix-matched calibration curve to compensate for matrix effects.
Protocol 3: Quantification of Thiobencarb in Rice Plants
1. Sample Collection and Preparation:
-
Collect whole rice plants (roots, shoots, and leaves) at different time intervals after Thiobencarb application.
-
Wash the plants with deionized water to remove any adhering soil particles.
-
Separate the plant parts if required, and then homogenize the tissue using a high-speed blender.
2. Extraction:
-
Weigh 10 g of the homogenized plant tissue into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 10 minutes on a mechanical shaker.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of acetonitrile.
-
Combine the supernatants.
3. Cleanup and Concentration:
-
Follow the d-SPE cleanup procedure as described in Protocol 2, step 3.
-
Evaporate the cleaned extract to dryness and reconstitute in 1 mL of a suitable solvent for analysis (e.g., acetonitrile for HPLC, hexane (B92381) for GC).
4. Instrumental Analysis:
-
Both HPLC-UV and GC-MS can be used for the analysis of Thiobencarb in rice plant extracts. Follow the instrumental parameters outlined in Protocol 1 or 2.
-
The recovery of Thiobencarb from rice plant samples has been reported to be over 80% using HPLC.[8]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of sample processing and analysis for the quantification of Thiobencarb.
Caption: Logical flow from sampling to quantification.
References
- 1. journals.utm.my [journals.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of thiobencarb runoff from rice farming practices in a California watershed using an integrated RiceWQ-AnnAGNPS system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Persistence of thiobencarb herbicide in paddy field [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Uptake and Translocation of Fenitrothion and Thiobencarb in Rice Plant under Laboratory and Filed Conditions -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 9. Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways [frontiersin.org]
Application Notes and Protocols for Thiobencarb-d10 in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobencarb-d10, a deuterated analog of Thiobencarb (B1683131), serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. This technique offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. These application notes provide detailed protocols for the use of this compound in the environmental monitoring of Thiobencarb in various matrices.
Application Notes
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards for precise quantification. This compound is employed as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enhance the accuracy and reliability of Thiobencarb quantification in complex environmental samples.
The use of this compound helps to mitigate matrix effects, which are a common source of error in environmental analysis.[4][5] Matrix effects, caused by co-extracted compounds from the sample matrix, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[4][6] By behaving chemically and physically similarly to the native Thiobencarb, this compound experiences similar matrix effects, allowing for accurate correction of the analytical signal.[7]
Quantitative Data for Thiobencarb Analysis
The following tables summarize key quantitative parameters for the analysis of Thiobencarb in environmental samples from various studies. The use of an internal standard like this compound is crucial for achieving such performance metrics, especially in complex matrices.
Table 1: Method Detection and Quantification Limits
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Water | LC-MS | 10 - 50 ng/L | 25 - 50 ng/L | [8] |
| Soil | LC-MS | 0.5 - 2.5 µg/kg | 1.5 - 5.0 µg/kg | [8] |
| Soil | UHPLC-MS/MS | 3.0 - 7.5 µg/kg | 10 - 25 µg/kg | [9] |
| Sweet Pepper | LC-MS/MS | 0.03 - 0.5 µg/kg | 0.6 - 1.5 µg/kg | [10] |
| Sweet Pepper | GC-MS/MS | 0.9 - 2.0 µg/kg | 3.0 - 5.7 µg/kg | [10] |
| Spices | GC-MS | 0.025 mg/kg | 0.05 mg/kg | [11] |
Table 2: Recovery Rates and Precision
| Matrix | Analytical Method | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | LC-MS | - | 60 - 110 | < 15 | [8] |
| Soil | LC-MS | - | 60 - 110 | < 15 | [8] |
| Loamy Sand Soil | GC-MS/MS | - | 70 - 119 | < 20 | [12] |
| Loamy Sand Soil | LC-MS/MS | - | 72.6 - 119 | < 20 | [12] |
| Soil | UHPLC-MS/MS | 10, 25, 50, 100 µg/kg | 70 - 120 | ≤ 20 | [9] |
| Spices | GC-MS | 0.1 - 1.0 mg/kg | 75 - 98 | < 12 (intra-day), < 15 (inter-day) | [11] |
| Soybeans | GC-IDMS | - | 83 - 109 | < 3 | [13] |
Experimental Protocols
Sample Preparation: Water Samples
This protocol is a general guideline and may require optimization based on the specific water matrix and instrumentation.
-
Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[14]
-
Internal Standard Spiking: Fortify a known volume of the filtered water sample (e.g., 1 L) with a known concentration of this compound solution in a suitable solvent (e.g., methanol).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB or Carbopak-B) with the appropriate solvents as per the manufacturer's instructions.[8][14]
-
Load the spiked water sample onto the cartridge at a controlled flow rate (e.g., 20 mL/min).[14]
-
Wash the cartridge with a suitable solvent (e.g., deionized water) to remove interferences.
-
Elute the analytes (Thiobencarb and this compound) with an appropriate organic solvent or solvent mixture (e.g., methanol (B129727), or a mixture of methylene (B1212753) chloride and methanol).[14]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or mobile phase) for instrumental analysis.[14]
-
Sample Preparation: Soil and Sediment Samples
This protocol outlines a common approach for solid matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide residue analysis in soil.
-
Homogenization: Air-dry the soil or sediment sample, remove any large debris, and homogenize by sieving.
-
Weighing and Internal Standard Spiking:
-
Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
-
Extraction (QuEChERS-based):
-
Add a specific volume of water to the sample and vortex to create a slurry.
-
Add an extraction solvent, typically acetonitrile, and shake vigorously.[9]
-
Add a salt mixture (e.g., anhydrous magnesium sulfate (B86663) and sodium acetate) to induce phase separation and vortex immediately.[9]
-
Centrifuge the sample to separate the organic layer from the solid and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and anhydrous magnesium sulfate).
-
Vortex the tube and then centrifuge.
-
-
Final Extract Preparation:
-
Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis.
-
Instrumental Analysis: LC-MS/MS
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation.[8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is typically employed.[8][15]
-
Flow Rate: A typical flow rate is around 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Thiobencarb analysis.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[16][17]
-
MRM Transitions: Specific precursor-to-product ion transitions for both Thiobencarb and this compound need to be optimized. The following are example transitions (Note: these should be optimized on the specific instrument):
-
Thiobencarb: Precursor ion (m/z) 258.1 -> Product ions (m/z) 125, 89.3.[10]
-
This compound: Precursor ion (m/z) 268.1 -> Product ions (to be determined based on fragmentation, likely m/z 125 and a deuterated fragment).
-
-
Instrumental Analysis: GC-MS
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms, is suitable.[18]
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.[18][19]
-
Temperature Program: An optimized temperature ramp is necessary to achieve good separation.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM (for GC-MS/MS) can be used.
-
Monitoring Ions:
-
Thiobencarb: m/z 100, 72, 125.[18]
-
This compound: Specific ions will need to be selected based on its mass spectrum, likely including m/z 100 and deuterated fragments.
-
-
Visualizations
Caption: General workflow for environmental monitoring of Thiobencarb.
Caption: Proposed microbial degradation pathway of Thiobencarb.[20]
References
- 1. Thiobencarb (Ref: IMC 3950) [sitem.herts.ac.uk]
- 2. ThiobencarbâKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. Evaluation of thiobencarb runoff from rice farming practices in a California watershed using an integrated RiceWQ-AnnAGNPS system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. imreblank.ch [imreblank.ch]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. htslabs.com [htslabs.com]
- 18. Analysis of Simazine and Thiobencarb by GC-MS method using hydrogen carrier gas | Applications Notes | JEOL Ltd. [jeol.com]
- 19. jeol.com [jeol.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of a Thiobencarb-d10 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a Thiobencarb-d10 stock solution, a critical component for researchers conducting metabolic studies, environmental analysis, and other applications requiring a stable, isotopically labeled internal standard.
Introduction
Thiobencarb is a selective thiocarbamate herbicide used to control grasses and broadleaf weeds in rice crops. This compound is a deuterated form of Thiobencarb, where ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but has a distinct molecular weight. Accurate preparation of a this compound stock solution is paramount for achieving reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and safe handling.
| Property | Value | Source |
| Chemical Name | S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate | |
| Molecular Formula | C₁₂D₁₀H₆ClNOS | [1] |
| Molecular Weight | 267.84 g/mol | [1] |
| Appearance | Colorless Oil | [2] |
| Solubility | Soluble in Acetone (B3395972), DMSO, and Methanol | [2][3] |
| CAS Number | 1219804-12-2 | [1] |
Safety Precautions
Thiobencarb, the non-deuterated analog, is classified as harmful if swallowed and very toxic to aquatic life.[4] It is essential to handle this compound with appropriate safety measures in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Disposal: Dispose of all waste, including empty vials, contaminated gloves, and solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Storage: Store the neat compound and stock solutions in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended to maintain stability.[5]
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps to prepare a 1 mg/mL stock solution of this compound in acetone. This concentration is a common starting point for creating working standards for various analytical methods.
Materials and Equipment:
-
This compound (neat material)
-
Acetone (HPLC grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL volumetric flask (Class A)
-
Glass Pasteur pipette or syringe
-
Weighing paper or boat
-
Spatula
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture, which could affect the accuracy of the weighing.
-
Weighing:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh out approximately 10 mg of this compound. Record the exact weight.
-
-
Dissolution:
-
Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing paper or by using a small amount of acetone to rinse any remaining compound from the weighing boat into the flask.
-
Add a small amount of acetone (approximately 2-3 mL) to the volumetric flask to dissolve the this compound. Gently swirl the flask to ensure complete dissolution.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved, add acetone to the flask until the bottom of the meniscus reaches the calibration mark.
-
Use a glass Pasteur pipette or a syringe for the final addition of solvent to ensure accuracy.
-
-
Homogenization:
-
Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution to a properly labeled amber glass vial with a PTFE-lined cap.
-
The label should include the name of the compound (this compound), the concentration, the solvent, the date of preparation, and the initials of the preparer.
-
Store the stock solution at -20°C for long-term stability.
-
Calculation of the Exact Concentration:
To determine the precise concentration of your stock solution, use the following formula:
Concentration (mg/mL) = (Actual weight of this compound in mg) / (Volume of the volumetric flask in mL)
For example, if you weighed 10.2 mg of this compound and dissolved it in a 10 mL volumetric flask, the exact concentration would be 1.02 mg/mL.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Conclusion
The protocol described in these application notes provides a detailed and straightforward method for the preparation of a this compound stock solution. Adherence to these steps, along with good laboratory practices and safety precautions, will ensure the accuracy and reliability of the stock solution for its intended use in research and analytical applications.
References
Application Notes and Protocols for Thiobencarb-d10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a representative Certificate of Analysis for Thiobencarb-d10, a deuterated internal standard for the herbicide Thiobencarb. Detailed protocols for the analytical methods used to determine its purity and isotopic enrichment are also included.
Certificate of Analysis: this compound
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, a critical reference material for analytical and research purposes.
Table 1: Product Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1219804-12-2 |
| Molecular Formula | C₁₂H₆D₁₀ClNOS |
| Molecular Weight | 267.84 g/mol |
| Appearance | Clear, colorless oil |
| Solubility | Soluble in most organic solvents (e.g., acetonitrile (B52724), methanol, acetone) |
| Storage | Store at 2-8°C, protected from light |
Table 2: Quality Control Data
| Test | Method | Specification | Result |
| Chemical Purity | GC-FID | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-HRMS | ≥ 99% Deuterium (B1214612) | 99.6% |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are essential for ensuring the accurate and reproducible use of this compound as an internal standard in quantitative analysis.
Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Thiobencarb and other organic impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound reference standard
-
High-purity solvent (e.g., Acetone or Ethyl Acetate), HPLC grade or higher
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 100 µg/mL.
-
GC-FID Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature: 300°C
-
-
Analysis: Inject the prepared standard solution into the GC-FID system.
-
Data Analysis: The chemical purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Determination of Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Objective: To determine the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap or TOF)
Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or higher
-
Formic Acid (optional, for enhancing ionization)
Procedure:
-
Standard Preparation: Prepare a dilute solution of this compound in acetonitrile at a concentration of approximately 1 µg/mL.
-
LC-HRMS Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer Mode: Full scan mode with high resolution (>60,000)
-
Scan Range: m/z 100-500
-
-
Analysis: Inject the prepared solution into the LC-HRMS system.
-
Data Analysis: The isotopic purity is determined by comparing the peak intensity of the deuterated molecule ([M+H]⁺ for C₁₂H₆D₁₀ClNOS) to the intensity of the non-deuterated molecule ([M+H]⁺ for C₁₂H₁₆ClNOS). The natural isotopic abundance of other elements (C, N, O, S, Cl) should be taken into account for accurate calculation.
Signaling Pathway and Experimental Workflow
Thiobencarb is known to act as a cholinesterase inhibitor in various organisms. The following diagram illustrates the mechanism of acetylcholinesterase inhibition, a critical pathway in neurotoxicology and relevant for drug development professionals studying off-target effects.
Caption: Mechanism of Acetylcholinesterase Inhibition by Thiobencarb.
The following workflow outlines the general steps for using this compound as an internal standard for the quantification of Thiobencarb in a sample matrix.
Caption: General workflow for using this compound as an internal standard.
Suppliers and purchasing options for Thiobencarb-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the suppliers, purchasing options, and applications of Thiobencarb-d10. It includes protocols for its use as an internal standard in quantitative analysis and information on its biological mode of action.
Suppliers and Purchasing Options for this compound
This compound, a deuterated analog of the herbicide Thiobencarb, is primarily used as an internal standard in analytical chemistry for the accurate quantification of Thiobencarb in various matrices. Several chemical suppliers offer this compound in different quantities and purities.
| Supplier | Product Name | CAS Number | Available Quantities | Purity |
| LGC Standards | This compound (diethyl-d10) | 1219804-12-2 | 1 mg, 5 mg, 10 mg | Not specified, sold as a reference standard |
| ChemicalBook | This compound (DIETHYL-D10) | 1219804-12-2 | Varies by supplier | Not specified |
| Santa Cruz Biotechnology | Not explicitly listed, but offers a broad range of isotopically labeled compounds. | N/A | Varies | Varies |
Note: Pricing and availability are subject to change and often require inquiry with the specific supplier.
Application: Isotope Dilution Mass Spectrometry
This compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying analytes.[1][2][3] In this technique, a known amount of the isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte (Thiobencarb). The ratio of the two compounds is then measured by mass spectrometry. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation, which corrects for analyte loss during these steps and minimizes matrix effects.[2]
Experimental Protocol: Quantification of Thiobencarb in Environmental Samples using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the analysis of Thiobencarb in soil or water samples.
2.1. Materials and Reagents
-
Thiobencarb analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
2.2. Sample Preparation (QuEChERS Method) [4][5]
-
Extraction:
-
Weigh 10 g of a homogenized soil or 10 mL of a water sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate sorbents.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant (e.g., 1 mL).
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
2.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Thiobencarb from matrix interferences (e.g., start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiobencarb: Precursor ion (e.g., m/z 258.1) -> Product ion (e.g., m/z 125.0)
-
This compound: Precursor ion (e.g., m/z 268.1) -> Product ion (e.g., m/z 125.0)
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
2.4. Quantification
Create a calibration curve using a series of standards containing a fixed concentration of this compound and varying concentrations of Thiobencarb. Plot the ratio of the peak area of Thiobencarb to the peak area of this compound against the concentration of Thiobencarb. Use this calibration curve to determine the concentration of Thiobencarb in the unknown samples.
Mode of Action and Metabolic Pathways
Thiobencarb is a selective herbicide that primarily acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[6][7] This inhibition disrupts the formation of cell membranes and cuticle, leading to the failure of emerging seedlings to grow.[8]
Studies in the diatom Thalassiosira pseudonana have shown that Thiobencarb can also interfere with the photosynthetic electron transport chain by decreasing the amount of the Rieske iron-sulfur protein, a key component of the cytochrome b6f complex.[7]
In zebrafish embryos, Thiobencarb has been shown to induce toxicity through the generation of oxidative stress and inflammation.[9] This involves the downregulation of antioxidant enzymes and the upregulation of pro-inflammatory cytokines.[9]
The microbial degradation of Thiobencarb in the environment involves the cleavage of the C-S bond, a reaction catalyzed by a two-component FMN-dependent monooxygenase system in some bacteria.[6] This initial step leads to the formation of diethylcarbamothioic S-acid and 4-chlorobenzaldehyde, which are further metabolized.[6]
References
- 1. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Thiobencarb induces phenotypic abnormalities, apoptosis, and cardiovascular toxicity in zebrafish embryos through oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Thiobencarb in Environmental Samples using UPLC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Thiobencarb in environmental matrices, such as soil and water, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in sample processing, a deuterated internal standard, Thiobencarb-d10, is employed. The protocol provides a comprehensive workflow, from sample extraction using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure to the specific UPLC-MS/MS parameters for detection and quantification.
Introduction
Thiobencarb is a widely used thiocarbamate herbicide for the control of grasses and broadleaf weeds in rice cultivation. Its potential for off-site transport and persistence in the environment necessitates sensitive and reliable analytical methods for monitoring its presence in various environmental compartments. UPLC-MS/MS offers excellent selectivity and sensitivity for the trace-level detection of pesticides. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variations and matrix-induced signal suppression or enhancement.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a modification of the widely used QuEChERS method for pesticide residue analysis.
Materials:
-
Homogenized soil or water sample
-
Thiobencarb and this compound analytical standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Sample Extraction:
-
For soil samples, weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
For water samples, measure 10 mL of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Thiobencarb | 258.1 | 125.1 (Quantifier) | 100 | 20 |
| 100.1 (Qualifier) | 100 | 25 | ||
| This compound | 268.1 (Theoretical) | 125.1 (Quantifier) | 100 | 20 |
| 100.1 (Qualifier) | 100 | 25 |
Note: The MRM transitions for this compound are theoretical based on the fragmentation of the parent compound and the deuteration on the diethyl groups. It is recommended to experimentally verify these transitions.
Data Presentation
The following tables summarize representative quantitative data for a UPLC-MS/MS method for pesticide analysis. These values can be used as a benchmark for method validation.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |
| Thiobencarb | 0.5 | 1.5 |
Table 2: Recovery and Precision in Spiked Soil Samples
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |
| Thiobencarb | 5 | 95.2 | 6.8 |
| 50 | 98.7 | 4.5 | |
| 100 | 101.3 | 3.2 |
Visualizations
Caption: Experimental workflow for Thiobencarb analysis.
Caption: Role of deuterated internal standard in analysis.
Troubleshooting & Optimization
Troubleshooting matrix effects in Thiobencarb analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Thiobencarb analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Thiobencarb analysis?
A1: A matrix effect is the alteration of the ionization efficiency of Thiobencarb by co-eluting compounds from the sample matrix (e.g., soil, water, plant tissue).[1] This interference can lead to either signal suppression (a negative effect) or signal enhancement (a positive effect), resulting in inaccurate quantification of the analyte.[1] These effects are a primary concern in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: What causes matrix effects?
A2: Matrix effects are caused by components of the sample that are extracted along with Thiobencarb and interfere with the analyte's ionization in the mass spectrometer's source.[2] These interfering compounds can compete with Thiobencarb for ionization, leading to signal suppression, or in some cases, facilitate its ionization, causing signal enhancement. The complexity of the sample matrix is directly related to the severity of the matrix effect.
Q3: How do I know if my Thiobencarb analysis is affected by matrix effects?
A3: You can assess the presence and extent of matrix effects by comparing the analytical response of a Thiobencarb standard in a pure solvent with the response of a standard of the same concentration spiked into a blank sample extract (a matrix-matched standard). A significant difference in the signal intensity indicates the presence of a matrix effect. The matrix effect percentage (ME%) can be calculated using the slopes of the calibration curves:
ME (%) = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100
-
A negative ME% indicates signal suppression.
-
A positive ME% indicates signal enhancement.
-
Values between -20% and +20% are often considered to indicate a low or negligible matrix effect.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during Thiobencarb analysis due to matrix effects.
Q4: My Thiobencarb signal is significantly lower in sample extracts compared to my solvent standards (Signal Suppression). How can I fix this?
A4: Signal suppression is a common matrix effect. Here is a step-by-step approach to troubleshoot and mitigate this issue:
Figure 1. Troubleshooting workflow for signal suppression in Thiobencarb analysis.
-
Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. A 10- to 100-fold dilution can be effective, but this requires a sufficiently sensitive instrument to detect the diluted Thiobencarb concentration.[2]
-
Improved Sample Cleanup: If dilution is insufficient or not feasible, enhance your sample cleanup procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a dispersive solid-phase extraction (dSPE) cleanup step is highly effective at removing interfering compounds.
-
Matrix-Matched Calibration: This is a highly effective way to compensate for matrix effects. It involves preparing your calibration standards in a blank matrix extract that is free of Thiobencarb but has a similar composition to your samples.[2] This ensures that the standards and samples are affected by the matrix in the same way.
-
Standard Addition: If a suitable blank matrix is not available, the standard addition method is an excellent alternative.[3] This involves adding known amounts of Thiobencarb standard to aliquots of the sample extract and then determining the original concentration by extrapolation.
Q5: My Thiobencarb signal is unexpectedly high in some samples (Signal Enhancement). What should I do?
A5: Signal enhancement is less common than suppression but can also lead to inaccurate results. The troubleshooting steps are similar to those for signal suppression:
-
Confirm with a Blank: First, ensure the high signal is not due to contamination. Analyze a blank sample extract to check for interfering peaks at the retention time of Thiobencarb.
-
Employ Mitigation Strategies: If contamination is ruled out, use the same strategies as for signal suppression: sample dilution, improved cleanup, matrix-matched calibration, or the standard addition method. Matrix-matched calibration is particularly effective in correcting for consistent signal enhancement.
Q6: I'm seeing poor reproducibility and inconsistent results across my samples. Could this be due to matrix effects?
A6: Yes, variability in the composition of the matrix between samples can lead to inconsistent matrix effects and, therefore, poor reproducibility.
-
Standardize Sample Preparation: Ensure your sample collection and preparation protocol is highly consistent for all samples.
-
Use an Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard for Thiobencarb is the best way to correct for sample-to-sample variations in matrix effects. The SIL internal standard behaves almost identically to Thiobencarb during extraction, cleanup, and ionization, thus providing reliable normalization.
-
Matrix-Matched Calibration: If a SIL internal standard is not available, using a representative pooled blank matrix to prepare your calibration standards can help average out minor variations between individual samples.
Quantitative Data on Matrix Effects
The extent of matrix effects can vary significantly depending on the analyte, the analytical method, and the sample matrix. The following table summarizes reported matrix effects for Thiobencarb in different vegetable matrices using a modified QuEChERS extraction method with LC-MS/MS analysis.
| Matrix (Vegetable Family) | Matrix Effect (ME%) Range | Predominant Effect |
| Solanaceae (e.g., Tomato, Eggplant, Pepper) | -79% to -21% | Signal Suppression |
| Cucurbitaceae (e.g., Cucumber, Squash) | -19% to -5% | Mild Signal Suppression |
| Leafy Greens (e.g., Lettuce, Spinach) | -19% to +282% | Variable (Suppression & Enhancement) |
Data adapted from a study on 57 herbicides, including Thiobencarb, in various vegetable families. The wide range, especially in leafy greens, highlights the necessity of matrix effect evaluation and compensation strategies.[2][4]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Thiobencarb in Soil
This protocol is a modified version of the QuEChERS method suitable for soil samples.[5][6][7]
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, use 3 g and add 7 mL of deionized water, vortex, and let it hydrate (B1144303) for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride/citrate).
-
Shaking and Centrifugation: Immediately shake the tube vigorously for 2 minutes. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., a mixture of PSA and C18) to remove interfering matrix components.
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare a 5-point matrix-matched calibration curve.[2][8]
-
Prepare Blank Matrix Extract: Using a soil or water sample known to be free of Thiobencarb, perform the sample preparation procedure (e.g., Protocol 1) to obtain a blank matrix extract.
-
Prepare a Thiobencarb Stock Solution: Prepare a high-concentration stock solution of Thiobencarb in a suitable solvent (e.g., acetonitrile) at 1 µg/mL.
-
Serial Dilutions: Create a series of working standard solutions in pure solvent via serial dilution from the stock solution (e.g., 5, 10, 25, 50, and 100 ng/mL).
-
Spiking into Blank Matrix: For each calibration level, mix a small volume of the working standard with the blank matrix extract. For example, to prepare a 10 ng/mL matrix-matched standard, you might add 10 µL of a 100 ng/mL working standard to 90 µL of the blank matrix extract. Ensure the final solvent composition is consistent across all standards.
-
Analysis: Analyze these matrix-matched standards alongside your samples to construct the calibration curve.
Protocol 3: Standard Addition Method
The standard addition method is used when a blank matrix is unavailable.[3]
-
Initial Analysis: Perform a preliminary analysis of your sample extract to estimate the approximate concentration of Thiobencarb.
-
Prepare Aliquots: Place four equal volume aliquots of the sample extract into separate vials (e.g., 100 µL each).
-
Spiking:
-
Vial 1: Leave unspiked (this is the original sample).
-
Vial 2: Spike with a known amount of Thiobencarb standard to achieve a concentration approximately 0.5 to 1 times the estimated sample concentration.
-
Vial 3: Spike with approximately 1.5 to 2 times the estimated sample concentration.
-
Vial 4: Spike with approximately 2.5 to 3 times the estimated sample concentration.
-
-
Analysis: Analyze all four vials by LC-MS/MS.
-
Quantification: Create a plot of the instrument response (y-axis) versus the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line to the x-intercept. The absolute value of the x-intercept is the concentration of Thiobencarb in the original sample extract.
Visualization of Calibration Strategies
Figure 2. Comparison of different calibration strategies for Thiobencarb analysis.
References
- 1. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. jeeng.net [jeeng.net]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for Thiobencarb-d10
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Thiobencarb-d10.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of Thiobencarb, a thiocarbamate herbicide. In LC-MS/MS analysis, it serves as an ideal internal standard (IS) for the quantification of Thiobencarb. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior. This allows for accurate correction of variations that may occur during sample preparation and instrumental analysis, leading to more precise and reliable quantification.
Q2: What are the primary Multiple Reaction Monitoring (MRM) transitions for Thiobencarb and this compound?
A2: The primary MRM transitions for Thiobencarb and the predicted transitions for this compound are summarized in the table below. The transitions for this compound are based on its increased molecular weight due to deuterium (B1214612) labeling and may require further optimization.
Q3: What are common issues encountered during the analysis of this compound?
A3: Common issues include poor signal intensity, matrix effects leading to ion suppression or enhancement, chromatographic peak tailing or splitting, and carryover between injections. These challenges can often be addressed by optimizing sample preparation, chromatographic conditions, and mass spectrometer source parameters.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects can be minimized through effective sample cleanup, such as using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with appropriate sorbents. Diluting the sample extract before injection can also significantly reduce matrix interference. Additionally, the use of a deuterated internal standard like this compound is crucial for compensating for any remaining matrix effects.
Q5: What type of analytical column is recommended for Thiobencarb analysis?
A5: A reverse-phase C18 column is commonly used for the analysis of Thiobencarb and similar pesticides. These columns provide good retention and separation of moderately polar compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for this compound | Incorrect MRM transitions selected. | Verify the precursor and product ions for this compound. The precursor ion should be [M+H]+, which is approximately m/z 268.1 for this compound. |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and heater), and source temperature. | |
| Degradation of the internal standard. | Check the stability of the this compound stock solution and prepare fresh standards if necessary. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Ensure the final sample extract is reconstituted in a solvent similar in composition to the initial mobile phase. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to protect the analytical column. If performance degrades, replace the column. | |
| Suboptimal chromatographic conditions. | Adjust the gradient profile, flow rate, or mobile phase composition to improve peak shape. | |
| High Signal Variability (%RSD) | Inconsistent sample preparation. | Ensure a standardized and reproducible sample preparation workflow, such as the QuEChERS method. |
| Matrix effects. | Implement a robust sample cleanup procedure and ensure the internal standard is added early in the process to compensate for variability. | |
| Instrument instability. | Check for leaks in the LC system and ensure the mass spectrometer is properly calibrated and tuned. | |
| Carryover in Blank Injections | Contamination of the autosampler or column. | Implement a rigorous wash protocol for the autosampler needle and injection port. If carryover persists, it may be necessary to bake out or replace the column. |
| High concentration of preceding sample. | If possible, avoid injecting highly concentrated samples immediately before blanks or low-level samples. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Thiobencarb and its deuterated internal standard, this compound.
Table 1: MRM Transitions and Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Thiobencarb | 258.1 | 125.0 (Quantifier) | 100 | 16 | 80 |
| 258.1 | 89.0 (Qualifier) | 100 | 64 | 80 | |
| This compound (IS) | 268.1 | 135.0 (Predicted Quantifier) | 100 | Requires Optimization | 80 |
| 268.1 | 89.0 (Predicted Qualifier) | 100 | Requires Optimization | 80 |
Note: The product ions and collision energies for this compound are predicted based on the fragmentation of the parent compound and require empirical optimization.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Experimental Protocols
Sample Preparation: QuEChERS Method for Water and Soil Samples
This protocol is a general guideline and may require optimization based on the specific matrix.
1. Sample Extraction:
-
For water samples: Measure 10 mL of the water sample into a 50 mL centrifuge tube.
-
For soil samples: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube and add 10 mL of water.
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
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Spike with an appropriate volume of this compound internal standard solution.
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Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA - Primary Secondary Amine for general cleanup; C18 may be added for fatty matrices, and GCB - Graphitized Carbon Black for pigmented matrices, though GCB may remove planar pesticides).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
3. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 90:10 Mobile Phase A:B).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including solvent blanks, calibration standards, quality control (QC) samples, and the unknown samples.
-
Injection: Inject the samples onto the LC-MS/MS system using the parameters outlined in Table 2.
-
Data Acquisition: Acquire data using the MRM transitions and mass spectrometer parameters specified in Table 1.
-
Data Processing: Process the acquired data using the appropriate software. Integrate the peaks for Thiobencarb and this compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Thiobencarb/Thiobencarb-d10) against the concentration of the calibration standards. Determine the concentration of Thiobencarb in the unknown samples from the calibration curve.
Visualizations
Technical Support Center: Troubleshooting Thiobencarb-d10 Peak Tailing in GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of Thiobencarb-d10.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC-MS analysis of this compound?
A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" appearance on the latter side of the peak. This can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, ultimately compromising the quantitative accuracy of the analysis.
Q2: What are the common causes of peak tailing for this compound?
A2: Peak tailing for this compound in GC-MS analysis can stem from several factors, which can be broadly categorized as either chemical interactions or physical/mechanical issues within the GC system. Common causes include:
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Active Sites: Thiobencarb, a thiocarbamate pesticide, can interact with active sites in the GC system. These sites are often exposed silanol (B1196071) groups on glass surfaces (e.g., inlet liner, column) or metal surfaces that can cause adsorption of the analyte.
-
System Contamination: Residues from previous injections, particularly from complex matrices, can accumulate in the inlet liner or at the head of the analytical column, creating active sites that interact with this compound.
-
Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet or detector, or the use of incorrect ferrules can create dead volumes and disrupt the sample flow path, leading to peak distortion.
-
Suboptimal Method Parameters: Incorrect settings for the inlet temperature, carrier gas flow rate, or oven temperature program can result in poor chromatography and peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade due to exposure to oxygen, moisture, or harsh sample matrices, leading to the formation of active sites.
Q3: Does the fact that I'm using a deuterated standard (this compound) contribute to peak tailing?
A3: It is unlikely that deuteration itself is the primary cause of peak tailing. Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts due to the "inverse isotope effect," but this does not inherently cause poor peak shape. However, if the deuterated standard is impure or has degraded, the impurities could exhibit tailing. The primary focus for troubleshooting should be on the general causes of peak tailing in GC-MS.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.
Guide 1: Initial System Checks and Maintenance
If you are experiencing peak tailing with this compound, start with these fundamental checks:
| Question | Possible Cause | Troubleshooting Action |
| Is the peak tailing observed for all compounds or just this compound? | If all peaks are tailing, it's likely a system-wide physical issue. If only this compound (and similar active compounds) are tailing, it points towards a chemical interaction. | Proceed with the relevant troubleshooting guide below. |
| When was the last time the inlet liner and septum were replaced? | A contaminated or active liner is a very common cause of peak tailing for sensitive compounds. | Replace the inlet liner with a new, deactivated liner. Also, replace the septum. |
| How was the GC column installed? | A poor column cut or incorrect installation can create dead volumes. | Re-cut the column, ensuring a clean, 90-degree cut. Reinstall the column according to the manufacturer's instructions for the correct insertion depth into the inlet and detector. |
| Have you checked for leaks? | Leaks in the system can introduce oxygen and moisture, which can degrade the column and affect chromatography. | Perform a leak check of the carrier gas lines, fittings, and septum. |
Guide 2: Optimizing GC-MS Method Parameters
Inadequate method parameters can significantly impact peak shape. The following table provides guidance on optimizing your method for this compound analysis.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Inlet Temperature | 250 °C | If tailing persists, try increasing the inlet temperature in 10-20 °C increments. However, be cautious of potential thermal degradation of Thiobencarb at excessively high temperatures. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (for a standard 30 m x 0.25 mm ID column) | Ensure the flow rate is optimal for your column dimensions. An incorrect flow rate can lead to band broadening. |
| Oven Temperature Program | Start at a lower initial temperature (e.g., 70°C) to ensure good focusing of the analyte at the head of the column. | A slow initial ramp rate can sometimes improve peak shape for active compounds. |
| Injection Mode | Pulsed Splitless | A pulsed splitless injection can help to rapidly transfer the analyte to the column, minimizing interactions in the hot inlet. |
Data Presentation: Impact of GC Parameters on Peak Shape (Illustrative)
The following table provides an illustrative example of how different GC parameters can affect the peak asymmetry of a thiocarbamate pesticide. Note: This data is representative and may not be specific to this compound.
| Parameter | Condition 1 | Peak Asymmetry (As) | Condition 2 | Peak Asymmetry (As) |
| Inlet Temperature | 230 °C | 1.8 | 250 °C | 1.3 |
| Inlet Liner | Standard Glass Wool | 1.7 | Deactivated Glass Wool | 1.2 |
| Column Age | New | 1.1 | >500 Injections | 1.9 |
| Carrier Gas Flow | 0.8 mL/min | 1.6 | 1.2 mL/min | 1.2 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
| Parameter | Setting |
| Inlet Mode | Pulsed Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Pulse Pressure | 25 psi for 0.5 min |
| Purge Flow | 50 mL/min at 1 min |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | 70 °C (hold 2 min), ramp to 150 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound |
Protocol 2: Column Conditioning
Proper column conditioning is crucial to remove contaminants and ensure an inert surface, which can significantly reduce peak tailing.
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Installation: Install the new GC column in the inlet, but do not connect it to the MS detector.
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Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Conditioning Program:
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Set the oven to 40 °C.
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Ramp the oven temperature at 10 °C/min to the final temperature of your analytical method or 20 °C above, whichever is lower (do not exceed the column's maximum temperature limit).
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Hold at this temperature for 1-2 hours.
-
-
Cool Down and Connect: Cool down the oven, then connect the column to the MS detector.
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Equilibrate: Equilibrate the system at the initial method conditions before running samples.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing in GC-MS.
Technical Support Center: Thiobencarb-d10 & Retention Time Shift Management
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiobencarb-d10 as an internal standard to address retention time shifts in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Thiobencarb, a thiocarbamate herbicide. In analytical chemistry, particularly in chromatography coupled with mass spectrometry (LC-MS/MS, GC-MS/MS), it serves as an excellent internal standard (IS). Because its chemical and physical properties are nearly identical to the non-deuterated Thiobencarb (the analyte), it co-elutes or elutes very closely under the same chromatographic conditions. The key difference is its higher mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish it from the native analyte. This enables accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: What is a retention time (RT) shift and why is it a problem?
Retention time is the time it takes for an analyte to pass through the chromatographic column from injection to detection. An RT shift is a variation in this time across different injections. This can be problematic as it may lead to misidentification of compounds, inaccurate integration of peak areas, and failure to meet system suitability criteria, ultimately compromising the reliability and validity of the analytical results.
Q3: What are the common causes of retention time shifts?
Retention time shifts can be broadly categorized into two types: systematic (drifting in one direction) and random (fluctuating). The causes are varied and can be related to the instrument, the method, or the sample itself. Common causes include:
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Mobile Phase: Changes in composition, pH, or solvent ratio; degradation or evaporation of volatile components.
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Column: Degradation of the stationary phase, column contamination, temperature fluctuations, or insufficient equilibration time.
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Hardware: Leaks in the system, inconsistent pump flow rates, or issues with the injector.
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Sample Matrix: Complex sample matrices can interact with the stationary phase and alter retention times.
Q4: How does this compound help in addressing retention time shifts?
By adding a constant amount of this compound to all samples, calibration standards, and quality controls, it acts as a reference point. While the absolute retention times of both the analyte (Thiobencarb) and the internal standard (this compound) may shift due to the factors mentioned above, their relative retention time (RRT) should remain constant. The RRT is the ratio of the retention time of the analyte to that of the internal standard. This normalization corrects for variability, ensuring accurate and precise quantification.
Q5: What is an acceptable range for retention time variation when using an internal standard?
Regulatory guidelines, such as those from the European Commission for residue analysis, provide specific tolerances for relative retention time. For liquid chromatography (LC), the relative retention time of the analyte in a sample should correspond to that of the calibration solution with a tolerance of ±2.5%.[1]
Troubleshooting Guide for Retention Time Shifts with this compound
This guide provides a systematic approach to diagnosing and resolving retention time shifts when using this compound as an internal standard.
Step 1: Initial Diagnosis - Assess the Nature of the Shift
The first step is to determine if the retention time of the unretained peak (t0) is constant or variable. This helps to distinguish between a hardware/physical problem and a chemical/chromatographic issue. If t0 is variable and all peaks, including this compound, are shifting, it likely indicates a system or hardware problem such as a change in flow rate. If t0 is constant but the analyte and this compound peaks are shifting, it points towards a chemical or chromatographic issue, such as a change in the mobile phase or column degradation.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting retention time shifts.
Caption: A flowchart for diagnosing retention time shifts.
Step 3: Quantitative Analysis of Retention Time Shifts
The use of an internal standard allows for the calculation of the Relative Retention Time (RRT), which is a key diagnostic tool.
Relative Retention Time (RRT) Calculation:
RRT = RTAnalyte / RTInternal Standard
Where:
-
RTAnalyte is the retention time of Thiobencarb.
-
RTInternal Standard is the retention time of this compound.
The following table summarizes acceptable variations based on established guidelines.
| Parameter | Acceptance Criteria | Example Calculation |
| Absolute Retention Time (RT) | Method-dependent, but should be monitored for trends. A general guide is ±0.2 minutes. | If expected RT is 5.0 min, an acceptable range might be 4.8 - 5.2 min. |
| Relative Retention Time (RRT) | ±2.5% for LC methods.[1] | If the RRT in the calibration standard is 1.05, the acceptable RRT range for samples is 1.024 - 1.076. |
| RRT % Difference | Calculated as: ((RRT_sample - RRT_standard) / RRT_standard) * 100 | ((1.06 - 1.05) / 1.05) * 100 = 0.95% (Acceptable) |
Experimental Protocol: Analysis of Thiobencarb in a Food Matrix using this compound by LC-MS/MS
This protocol is a representative example based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
Sample Preparation (QuEChERS)
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Homogenization: Homogenize a representative 10-15 g sample of the food matrix (e.g., rice, fruit).
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile (B52724).
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Spike with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
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Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
-
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
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Vortex for 30 seconds.
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Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
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Take an aliquot of the cleaned extract and dilute it with an appropriate solvent for LC-MS/MS analysis.
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Filter through a 0.22 µm syringe filter into an autosampler vial.
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LC-MS/MS Analysis
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase: A gradient elution using:
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A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
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B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both Thiobencarb and this compound.
The following diagram illustrates the role of the internal standard in the analytical workflow.
Caption: Workflow showing the integration of this compound.
References
Preventing degradation of Thiobencarb-d10 in sample extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Thiobencarb-d10 in sample extracts during experimental analysis.
Troubleshooting Guide: Investigating this compound Degradation
Unexpectedly low recovery or signal intensity of this compound in your analytical run can be indicative of degradation. This guide provides a systematic approach to identifying and resolving potential stability issues.
Question: My this compound signal is low or absent. What are the potential causes and how can I troubleshoot this?
Answer:
Low or absent signals for this compound can stem from several factors throughout the sample preparation and analysis workflow. The following steps will help you pinpoint the issue.
Step 1: Evaluate Sample Handling and Storage
| Potential Cause | Troubleshooting Action | Rationale |
| Improper Storage Temperature | Ensure sample extracts are stored at or below -20°C. For long-term storage, consider -80°C. | Lower temperatures slow down potential chemical and microbial degradation. |
| Exposure to Light | Store extracts in amber vials or in the dark. | While Thiobencarb (B1683131) is generally stable to light, prolonged exposure, especially to UV light, can contribute to degradation of some compounds.[1] |
| Incorrect pH of the Extract | If applicable, ensure the pH of any aqueous phase during extraction is between 5 and 9. | Thiobencarb is reported to be stable in water within this pH range.[1] Extreme pH values can lead to hydrolysis. |
| Use of Plastic Containers | Avoid the use of plastic containers for storage of samples and standards. | Plasticizers or other compounds can leach from plastic and interfere with the analysis, or the analyte can adsorb to the plastic surface.[2] |
Step 2: Assess the Extraction and Analytical Method
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Solvent | Use high-purity, pesticide-grade or HPLC-grade solvents such as ethyl acetate (B1210297), n-hexane, or methanol.[2][3] | Impurities in solvents can react with and degrade the analyte. |
| Aggressive Extraction Conditions | Avoid excessively high temperatures or harsh acidic/basic conditions during extraction unless specified by a validated method. | Thiocarbamates can be susceptible to degradation under extreme conditions. |
| Matrix Effects | Perform a matrix effect study by comparing the signal of this compound in a pure solvent standard to its signal in a spiked sample extract from a blank matrix. | Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. |
| Microbial Degradation | If dealing with environmental samples like soil or water, ensure that microbial activity is minimized post-sampling by freezing or appropriate preservation. | Thiobencarb can be degraded by microorganisms.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions and sample extracts?
A1: For optimal stability, stock solutions of this compound should be stored at -20°C or lower in amber glass vials. Sample extracts should also be stored frozen, preferably at -20°C or -80°C, especially for long-term storage, to minimize any potential for degradation.
Q2: Can the choice of extraction solvent affect the stability of this compound?
A2: Yes, the purity and type of solvent are important. It is recommended to use high-purity, pesticide-grade or HPLC-grade solvents such as ethyl acetate, n-hexane, or methanol.[2][3] Solvents should be free from acidic or basic impurities that could promote degradation.
Q3: Is this compound susceptible to degradation from light exposure?
A3: Thiobencarb is generally considered to be stable to light.[1] However, as a general laboratory best practice, it is always advisable to store analytical standards and sample extracts in amber vials or in the dark to prevent any potential for photodegradation.
Q4: My samples are from a soil matrix. Could there be specific degradation issues I should be aware of?
A4: Yes, soil matrices can contain microorganisms that can degrade Thiobencarb.[4] It is crucial to handle and process soil samples in a way that minimizes microbial activity after collection. This can include immediate freezing of the samples and conducting the extraction as soon as possible. The half-life of Thiobencarb in soil can vary from a couple of weeks to several months depending on the conditions.[1]
Q5: I am observing peak tailing or a split peak for this compound in my chromatography. Could this be related to degradation?
A5: While peak shape issues are often related to chromatographic conditions (e.g., column degradation, incompatible mobile phase), they can sometimes be an indirect indicator of on-column degradation or interaction with active sites. It is also possible that a degradation product is co-eluting. To troubleshoot, inject a fresh standard to check the peak shape. If the peak shape is good for the standard but poor for the sample, it may point to matrix effects or degradation within the sample extract.
Experimental Protocols
Protocol 1: Extraction of Thiobencarb from Soil
This protocol is adapted from established methods for Thiobencarb analysis in soil samples.[2]
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Sample Preparation: Weigh 50 g of the soil sample into a glass jar.
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Fortification (for recovery testing): If required, fortify a control sample with a known amount of this compound solution in acetone (B3395972) at this stage.
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Extraction:
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Add 150 mL of ethyl acetate and 15 g of anhydrous sodium sulfate (B86663) to the soil sample.
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Mix using a high-speed blender (e.g., Omni-Mixer) for 5 minutes.
-
-
Filtration and Concentration:
-
Allow the soil to settle and filter the ethyl acetate extract.
-
Concentrate the extract to a small volume using a rotary evaporator.
-
The final volume should be adjusted with an appropriate solvent for the analytical instrument.
-
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Analysis: Transfer the final extract into an autosampler vial for analysis by GC-NPD or a suitable mass spectrometer.[2]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C | Minimizes chemical and microbial degradation. |
| Container Type | Amber Glass Vials | Prevents photodegradation and avoids issues with plastic leaching or adsorption.[2] |
| Solvent Purity | High-Purity (Pesticide or HPLC Grade) | Reduces the risk of degradation caused by solvent impurities. |
| pH of Aqueous Solutions | 5.0 - 9.0 | Thiobencarb is stable within this pH range in aqueous environments.[1] |
Visualizations
Caption: Workflow for the extraction and analysis of Thiobencarb from soil samples.
Caption: Logical flow for troubleshooting low this compound signal intensity.
References
- 1. Thiobencarb in freshwater and marine water [waterquality.gov.au]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. dthujs.vn [dthujs.vn]
- 4. journals.utm.my [journals.utm.my]
- 5. Anaerobic degradation of thiobencarb by mixed culture of isolated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange in Thiobencarb-d10 Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiobencarb-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic exchange (H/D exchange) phenomena that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of the herbicide Thiobencarb, where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to the non-labeled Thiobencarb, it co-elutes chromatographically and experiences similar matrix effects, allowing for accurate quantification of the target analyte.
Q2: What is H/D exchange and why is it a concern for this compound?
Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent (and vice-versa). While the deuterium atoms on the ethyl groups of this compound are attached to carbon and are generally stable, there is a potential for "back-exchange" (loss of deuterium) under certain experimental conditions, such as exposure to acidic or basic environments, or high temperatures. This can lead to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte, ultimately affecting the accuracy of quantification.
Q3: Under what conditions is the deuterium label on this compound most likely to be unstable?
The stability of the deuterium labels on the ethyl groups of this compound can be compromised under the following conditions:
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Extreme pH: Both highly acidic and highly basic conditions can promote H/D exchange.
-
Elevated Temperatures: Higher temperatures during sample preparation, extraction, or in the mass spectrometer's ion source can increase the rate of back-exchange.
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Matrix Effects: Certain components within a complex sample matrix could potentially catalyze the exchange reaction.
Q4: How can I check the isotopic purity of my this compound standard?
The isotopic purity of your this compound standard can be assessed by analyzing a solution of the standard by itself using high-resolution mass spectrometry (HRMS). The resulting mass spectrum will show the distribution of isotopologues. A high-purity standard will have a dominant peak corresponding to the fully deuterated molecule, with minimal signal at the mass of the unlabeled Thiobencarb.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing internal standard (this compound) response over a sequence of injections. | 1. H/D Back-Exchange: Deuterium atoms may be exchanging with hydrogen atoms from the solvent or matrix. | - Assess Stability: Prepare the internal standard in your sample matrix and analyze it at different time points to monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled signal. - Control pH: Ensure that the pH of your sample and mobile phase is as close to neutral as possible. - Minimize Temperature Exposure: Avoid prolonged exposure of samples to high temperatures. |
| 2. Adsorption: The internal standard may be adsorbing to sample vials, tubing, or the analytical column. | - Use Silanized Vials: Employ deactivated glass or polypropylene (B1209903) vials to minimize adsorption. - Optimize Mobile Phase: Adjust the organic content or add a small amount of a competitive binder to the mobile phase. | |
| Inaccurate quantification, especially at low concentrations. | 1. Isotopic Contribution: The deuterated standard may contain a small percentage of the unlabeled analyte. | - Verify Purity: Analyze a high-concentration solution of the this compound standard to check for the presence of unlabeled Thiobencarb. - Subtract Background: If a significant amount of unlabeled analyte is present, you may need to subtract this contribution from your sample measurements. |
| 2. Differential Matrix Effects: The analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement. | - Ensure Co-elution: Optimize your chromatography to ensure the analyte and internal standard peaks are perfectly co-eluting. - Dilute Sample: Diluting the sample extract can often mitigate matrix effects. | |
| Chromatographic peak for this compound elutes slightly earlier than Thiobencarb. | Isotope Effect: This is a known phenomenon where deuterated compounds can have slightly shorter retention times on reverse-phase columns compared to their non-deuterated counterparts. | - Confirm Co-elution within Peak Width: As long as the two peaks significantly overlap, the internal standard should still provide adequate correction. - Optimize Chromatography: Adjusting the mobile phase gradient or temperature may help to minimize the retention time difference. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability (H/D Back-Exchange)
This protocol is designed to evaluate the stability of the this compound internal standard in a specific sample matrix.
1. Sample Preparation:
- Prepare a blank matrix extract using your established extraction procedure (e.g., QuEChERS).
- Spike the blank matrix extract with a known concentration of this compound.
- Prepare a control sample by spiking the same concentration of this compound into a pure solvent (e.g., acetonitrile).
- Divide each of these solutions into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours) and under different temperature conditions (e.g., room temperature vs. 4°C).
2. LC-MS/MS Analysis:
- At each time point, inject the samples onto the LC-MS/MS system.
- Monitor the MRM transitions for both Thiobencarb and this compound (see Table 1 for suggested transitions).
3. Data Analysis:
- For each time point, calculate the peak area of this compound.
- Monitor the peak area of the unlabeled Thiobencarb transition in the spiked samples. An increase in this signal over time indicates back-exchange.
- Compare the stability in the matrix to the stability in the pure solvent to assess matrix-induced exchange.
Protocol 2: Analysis of Thiobencarb in Soil using this compound Internal Standard
This protocol is adapted from EPA method RM-16A-45 and is intended for the analysis of Thiobencarb in soil samples using LC-MS/MS with a deuterated internal standard.
1. Extraction:
- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 µL of a 10 µg/mL this compound internal standard solution.
- Add 10 mL of acetonitrile (B52724).
- Shake vigorously for 1 minute.
- Add the QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE Cleanup:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Analysis:
- Inject 5-10 µL of the final extract onto the LC-MS/MS system.
- Use the instrumental conditions and MRM transitions outlined in Table 1.
Table 1: Suggested LC-MS/MS Parameters for Thiobencarb and this compound
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte | Precursor Ion (m/z) |
| Thiobencarb | 258.1 |
| This compound | 268.1 |
Note: Collision energies and other MS parameters should be optimized for your specific instrument.
Visualizations
Technical Support Center: Managing Inconsistent Internal Standard Response with Thiobencarb-d10
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to inconsistent internal standard (IS) response when using Thiobencarb-d10 in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a deuterated form of the herbicide Thiobencarb. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard like this compound is considered the gold standard. It is added at a known concentration to all samples, calibration standards, and quality controls. Its purpose is to mimic the analytical behavior of the target analyte (Thiobencarb or structurally similar compounds) and to compensate for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the results.
Q2: My this compound response is highly variable across my analytical run. What are the potential causes?
Inconsistent internal standard response is a common issue in LC-MS analysis and can stem from several factors throughout the analytical workflow. The primary causes can be categorized into three main areas:
-
Sample Preparation: Errors or inconsistencies during this stage are a frequent source of variability.
-
LC-MS System Performance: Issues with the instrument can lead to fluctuating responses.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound.
A systematic approach to troubleshooting is crucial to identify and resolve the root cause of the inconsistency.
Q3: How can I systematically troubleshoot the inconsistent this compound response?
A logical troubleshooting workflow can help pinpoint the source of the problem. The following diagram illustrates a recommended approach:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Troubleshooting Guides
Category 1: Sample Preparation Issues
| Potential Issue | Troubleshooting Steps |
| Inaccurate Pipetting of Internal Standard | 1. Calibrate and verify the accuracy of all pipettes used for dispensing the this compound solution. 2. Ensure consistent pipetting technique (e.g., pre-wetting tip, consistent speed and pressure). |
| Incomplete Mixing | 1. After adding the internal standard, vortex each sample, standard, and QC for a consistent and adequate amount of time (e.g., 30 seconds). 2. Visually inspect for homogeneity. |
| Solvent Evaporation | 1. If samples are evaporated to dryness and reconstituted, ensure complete reconstitution by thorough vortexing. 2. Minimize the time samples are left uncapped, especially in a warm environment. Use autosampler vials with appropriate septa. |
| Adsorption to Labware | 1. Thiobencarb is a relatively nonpolar molecule and may adsorb to certain plastics. If using plastic tubes or plates, consider switching to silanized glass to minimize potential adsorption. 2. Conduct a simple experiment by preparing the IS in both plastic and glass vials and comparing the response. |
| Internal Standard Solution Stability | 1. Prepare fresh working solutions of this compound daily. 2. Store stock solutions in a dark, cold environment (e.g., -20°C for up to one month or -80°C for up to six months).[1] 3. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes. |
Category 2: LC-MS System Issues
| Potential Issue | Troubleshooting Steps |
| Autosampler/Injector Problems | 1. Check for air bubbles in the syringe and sample loop. Purge the injector. 2. Inspect the needle and seat for blockage or damage. 3. Verify the injection volume accuracy. |
| System Leaks | 1. Check all fittings and connections from the autosampler to the mass spectrometer for any signs of leaks. 2. Monitor the system pressure for unusual fluctuations. |
| Column Degradation | 1. A declining or erratic internal standard response can indicate a loss of column performance. 2. Check the peak shape of the this compound. Broadening or tailing peaks may suggest a failing column. 3. If the backpressure has significantly increased or decreased, this could also indicate a column or system issue. |
| Mass Spectrometer Source Contamination | 1. A dirty ion source can lead to a gradual or sudden drop in signal intensity. 2. Follow the manufacturer's instructions to clean the ion source, including the capillary, skimmer, and ion transfer optics. |
Category 3: Matrix Effects
| Potential Issue | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Dilution: A simple and effective way to reduce matrix effects is to dilute the final sample extract. A 5- to 10-fold dilution can often mitigate the impact of co-eluting matrix components. 2. Optimize Sample Cleanup: If using a simple protein precipitation, consider a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
This experiment helps to determine if the variability in the this compound response is due to matrix effects.
Methodology:
-
Prepare Blank Matrix Extracts: Extract at least three different lots of blank matrix (the same matrix as your study samples) using your established sample preparation method, but without adding the internal standard.
-
Spike Post-Extraction: After the final extraction step, take the blank matrix extracts and spike them with the same concentration of this compound used in your study samples. Also, prepare a "neat" solution by spiking the reconstitution solvent with the same concentration of this compound.
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Analyze and Compare: Analyze the post-spiked matrix extracts and the neat solution by LC-MS.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100%
-
A value close to 100% indicates minimal matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
-
Data Presentation:
| Sample Type | This compound Peak Area | Matrix Effect (%) |
| Neat Solution | [Insert Value] | N/A |
| Blank Matrix Lot 1 | [Insert Value] | [Calculate Value] |
| Blank Matrix Lot 2 | [Insert Value] | [Calculate Value] |
| Blank Matrix Lot 3 | [Insert Value] | [Calculate Value] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and their effects on the this compound signal.
Caption: Causal relationships for inconsistent internal standard response.
References
Minimizing ion suppression for Thiobencarb-d10 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing for Thiobencarb-d10 in complex matrices using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a problem in this compound analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response and can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[1][2]
Q2: How can I determine if my this compound signal is being suppressed?
A: A common method to assess ion suppression is the post-extraction spike comparison.[1] You would compare the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound post-extraction. A significantly lower peak area in the matrix sample indicates ion suppression.
Q3: My this compound internal standard is also showing a low signal. What could be the cause?
A: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, they are not immune to ion suppression.[3] If both your analyte (Thiobencarb) and internal standard (this compound) signals are low, it is likely due to significant matrix effects. However, if the internal standard signal is suppressed to a different extent than the analyte, it could be due to slight differences in retention time, leading them to elute in regions of varying ion suppression.
Q4: What are the most effective ways to reduce ion suppression for this compound?
A: The most effective strategies focus on removing interfering matrix components before the sample reaches the mass spectrometer. These include:
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Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples and removing matrix components that cause ion suppression.[1][2]
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Chromatographic Separation: Optimizing your LC method to separate Thiobencarb and this compound from co-eluting matrix components can significantly reduce suppression.
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Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening ion suppression.[4] However, this may also reduce the analyte concentration to below the limit of detection.
Q5: Can I just use matrix-matched calibration to correct for ion suppression?
A: Yes, matrix-matched calibration is a valid approach to compensate for ion suppression.[1][2] This involves preparing your calibration standards in a blank matrix extract that is identical to your samples. This ensures that the standards and samples experience the same degree of ion suppression, leading to more accurate quantification. However, finding a truly blank matrix can be challenging.
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for pesticide analysis in complex matrices. While specific data for this compound is limited in publicly available literature, these values provide a general indication of what to expect.
Table 1: Representative Recovery of Pesticides in Various Matrices
| Matrix | Sample Preparation Method | Analyte Class | Average Recovery (%) | Reference |
| Vegetables | QuEChERS | Herbicides | 70-120 | [5] |
| Fresh Pepper | QuEChERS | Multi-residue | 70-120 | |
| Tomato, Pear, Orange | QuEChERS | Multi-residue | 70-120 | |
| Soil | Ultrasonic Extraction | Mycotoxins | >80 |
Table 2: Representative Matrix Effects for Pesticides in Various Matrices
| Matrix | Analyte Class | Matrix Effect (%)* | Reference |
| Leafy Vegetables | Herbicides | 2-282 (Enhancement) | [5] |
| Parsley | Herbicides | 2-19 (Suppression) | [5] |
| Tomato | Herbicides | 122-379 (Enhancement) | [5] |
| Various Vegetables | Multi-residue | -50 to +50 (Medium) |
*Matrix Effect (%) is calculated as (\left( \frac{\text{Peak Area in Matrix}}{\text{Peak Area in Solvent}} - 1 \right) \times 100). Negative values indicate suppression, and positive values indicate enhancement.
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Thiobencarb in Vegetables
This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food matrices.
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Sample Homogenization: Homogenize 10-15 g of the vegetable sample.
-
Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile (B52724).
-
Add the this compound internal standard.
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Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
Take the supernatant, dilute as necessary with a suitable solvent, and inject it into the LC-MS/MS system.
-
Protocol 2: Generic LC-MS/MS Conditions for Thiobencarb Analysis
These are typical starting conditions that should be optimized for your specific instrument and application.
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LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A suitable gradient to ensure separation of Thiobencarb from matrix interferences.
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Flow Rate: 0.3-0.5 mL/min
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Injection Volume: 5-10 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Acquisition Mode: Multiple Reaction Monitoring (MRM)
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Monitor at least two transitions for both Thiobencarb and this compound for quantification and confirmation.
-
Visualizations
Caption: Ion suppression and mitigation with an internal standard.
Caption: A typical sample preparation and analysis workflow.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. curresweb.com [curresweb.com]
- 5. researchgate.net [researchgate.net]
Selecting an appropriate LC column for Thiobencarb and Thiobencarb-d10
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for selecting an appropriate LC column for the analysis of Thiobencarb and its deuterated internal standard, Thiobencarb-d10.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column for Thiobencarb analysis?
A1: Reversed-phase (RP) columns are the most common and effective choice for the analysis of Thiobencarb. Due to its moderately hydrophobic nature (Log Kow ≈ 3.4), Thiobencarb is well-retained and separated on RP columns.[1] C18 and C8 columns are widely used for pesticide analysis, including for Thiobencarb.[2]
Q2: Will this compound behave differently from Thiobencarb on the LC column?
A2: this compound is a deuterated form of Thiobencarb, often used as an internal standard. Its physicochemical properties are nearly identical to the non-deuterated form. Therefore, it will exhibit very similar chromatographic behavior, co-eluting or eluting very closely with Thiobencarb under typical reversed-phase conditions.
Q3: Can I use a column other than C18 or C8?
A3: Yes, while C18 and C8 are the most common choices, other reversed-phase columns with different selectivities can also be used. For example, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic ring of Thiobencarb. In some specific cases, a Cyano (CN) column has also been used for Thiobencarb analysis.
Q4: What mobile phases are typically used with these columns for Thiobencarb analysis?
A4: The most common mobile phases are mixtures of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). A gradient elution is often employed, starting with a higher percentage of water and increasing the organic solvent concentration over time. To improve peak shape and ionization in mass spectrometry, a small amount of an additive like formic acid (for MS compatibility) or phosphoric acid may be used.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Secondary interactions with residual silanols on the column. | Use a column with high-purity silica (B1680970) and good end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase (if not using MS) or a low concentration of an acidic modifier like formic acid can also help. |
| Insufficient retention of Thiobencarb | Mobile phase is too strong (too much organic solvent). The column is not suitable. | Decrease the initial percentage of organic solvent in your mobile phase. If using a C8 column, consider switching to a C18 column for increased retention. |
| Co-elution with matrix components | The chosen column and mobile phase do not provide adequate selectivity. | Try a different stationary phase (e.g., switch from a C18 to a Phenyl-Hexyl column). Adjusting the mobile phase composition (e.g., using methanol instead of acetonitrile) or the gradient profile can also alter selectivity. |
| Poor resolution between Thiobencarb and other analytes | The column efficiency is low, or the selectivity is not optimized. | Use a column with smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency. Optimize the mobile phase gradient and temperature to improve selectivity. |
| Inconsistent retention times | Inadequate column equilibration. Fluctuations in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a column thermostat to maintain a constant temperature. |
LC Column Selection and Comparison
The following table summarizes common LC column choices for Thiobencarb analysis:
| Column Type | Stationary Phase | Key Characteristics | Typical Mobile Phase |
| C18 (ODS) | Octadecylsilane | High hydrophobicity, strong retention for non-polar to moderately polar compounds. Widely available. | Acetonitrile/Water or Methanol/Water gradient. |
| C8 | Octylsilane | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. | Acetonitrile/Water or Methanol/Water gradient. |
| Phenyl-Hexyl | Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with aromatic analytes. | Methanol is often preferred to enhance π-π interactions, but Acetonitrile can also be used. |
| Cyano (CN) | Cyanopropyl | Can be used in both reversed-phase and normal-phase modes. Offers different selectivity compared to alkyl phases. | Acetonitrile/Water gradient in reversed-phase mode. |
Experimental Protocol: LC Column Selection for Thiobencarb
This protocol outlines a systematic approach to selecting an appropriate LC column for the analysis of Thiobencarb and this compound.
1. Analyte and Standard Preparation:
- Prepare a stock solution of Thiobencarb and this compound (as an internal standard) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working standard solution by diluting the stock solutions to a final concentration of 1 µg/mL in the initial mobile phase composition.
2. Initial Column and Mobile Phase Selection:
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm or Mass Spectrometry (MS).
3. Gradient Elution:
- Perform a generic gradient elution to determine the approximate retention time of Thiobencarb.
- Example Gradient:
- 0-1 min: 40% B
- 1-10 min: 40% to 90% B
- 10-12 min: 90% B
- 12-12.1 min: 90% to 40% B
- 12.1-15 min: 40% B (re-equilibration)
4. Method Optimization:
- Retention Time: Adjust the initial percentage of mobile phase B to achieve a retention time between 5 and 10 minutes.
- Peak Shape: If peak tailing is observed, ensure high-purity solvents and a well-maintained column. The addition of 0.1% formic acid should minimize tailing.
- Resolution: If co-elution with interfering peaks from a sample matrix occurs, modify the gradient slope or consider a different organic solvent (methanol instead of acetonitrile) or a different column stationary phase (e.g., Phenyl-Hexyl).
5. Column Comparison:
- If the C18 column does not provide the desired performance, repeat the experiment with a C8 and/or a Phenyl-Hexyl column using the optimized mobile phase conditions as a starting point.
- Compare the columns based on retention time, peak shape, resolution from matrix components, and analysis time.
Workflow for LC Column Selection
Caption: A flowchart illustrating the decision-making process for selecting an appropriate LC column for Thiobencarb analysis.
References
Dealing with analytical interferences for Thiobencarb quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical interferences encountered during the quantification of Thiobencarb.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Thiobencarb analysis?
The most significant sources of interference in Thiobencarb quantification are matrix effects, co-eluting compounds from the sample matrix, and the presence of structural isomers.[1][2][3] Matrix effects, which can either suppress or enhance the instrument signal, are a primary concern in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Additionally, complex matrices such as soil, water, and various food products contain numerous compounds that can co-elute with Thiobencarb, leading to inaccurate quantification.[5][6]
Q2: What is a matrix effect and how does it affect Thiobencarb quantification?
A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[1] This can lead to either signal suppression (lower than expected reading) or signal enhancement (higher than expected reading), both of which compromise the accuracy of quantification.[1][4] For Thiobencarb, matrix effects are highly dependent on the sample type. For instance, leafy green vegetables have been shown to cause significant signal suppression.[7]
Q3: Can other pesticides interfere with Thiobencarb analysis?
Yes, other pesticides can interfere, especially those with similar chemical structures and chromatographic behavior. A notable example is Orbencarb, a structural isomer of Thiobencarb.[2][3] Isomers have the same molecular formula and mass, making them difficult to distinguish by mass spectrometry alone if they are not chromatographically separated.[2][8]
Q4: What are the recommended analytical techniques for Thiobencarb quantification to minimize interferences?
Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for Thiobencarb analysis.[9][10] To minimize interferences:
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LC-MS/MS: This is often the preferred method due to its high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) mode.
-
High-Resolution Mass Spectrometry (HRMS): HRMS offers excellent mass accuracy and resolving power, which helps in differentiating Thiobencarb from matrix interferences.[8][11]
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GC-MS/MS: This technique is also effective, particularly for less polar compounds, and can provide good separation and detection.[9]
Q5: How can I compensate for matrix effects?
Several strategies can be employed to compensate for matrix effects:
-
Matrix-Matched Calibration: This is a common approach where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[4][7]
-
Isotope Dilution: Using a stable isotope-labeled internal standard of Thiobencarb can effectively compensate for matrix effects as the internal standard and the analyte will be affected similarly.
-
Standard Addition: This involves adding known amounts of the analyte to the sample extract and extrapolating to determine the original concentration.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[4]
Troubleshooting Guides
Issue 1: Poor recovery of Thiobencarb during sample preparation.
Possible Causes & Solutions:
-
Inappropriate Extraction Solvent: The choice of extraction solvent is critical for achieving good recovery. Acetonitrile is a widely used and effective solvent for extracting Thiobencarb from various matrices.[12]
-
Inefficient Extraction Method: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for pesticide residue analysis in a wide range of samples.[13][14] Other methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[5][12]
-
Analyte Degradation: Thiobencarb is a thiocarbamate herbicide and can be susceptible to degradation under certain pH and temperature conditions. Ensure that the pH of the extraction and final solutions is controlled.
Issue 2: Inconsistent or non-reproducible results.
Possible Causes & Solutions:
-
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent matrix effects. Employing matrix-matched calibration or an internal standard is crucial for improving reproducibility.[4][7]
-
Instrument Contamination: Contamination of the GC inlet or LC-MS interface can lead to poor peak shapes and inconsistent responses. Regular cleaning and maintenance of the instrument are essential.[15]
-
Inadequate Homogenization: Ensure that the sample is thoroughly homogenized before extraction to obtain a representative aliquot.
Issue 3: Suspected interference from an unknown compound.
Possible Causes & Solutions:
-
Co-eluting Matrix Component: Optimize the chromatographic method to improve the separation of Thiobencarb from interfering peaks. This can involve changing the column, mobile phase gradient (for LC), or temperature program (for GC).
-
Isomeric Interference: If Orbencarb is suspected, a chromatographic method capable of separating the two isomers is necessary. High-resolution mass spectrometry can also aid in their differentiation based on fragmentation patterns.[2][3]
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which can help in the tentative identification of the interfering compound.[8][11]
Data Presentation
Table 1: Matrix Effects of Thiobencarb in Different Vegetable Matrices using LC-MS/MS
| Vegetable Matrix | Matrix Effect (%) | Type of Effect |
| Cucumber | -5 to -13 | Suppression |
| Squash | -6 to -19 | Suppression |
| Pumpkin | -8 to -17 | Suppression |
| Melon | -10 to -16 | Suppression |
| Tomato | +122 to +379 | Enhancement |
| Parsley | -2 to -19 | Suppression |
Data summarized from a study on matrix effects for 57 commonly used herbicides.[4][7]
Table 2: Recovery of Thiobencarb using a Modified QuEChERS Method with LC-MS/MS
| Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 | 97.6 | 3.2 |
| 0.1 | 95.7 | 1.3 |
Data from a study on the simultaneous analysis of 504 pesticide multiresidues in crops.[11]
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Thiobencarb Extraction
This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis.
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Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract can be directly injected or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for Thiobencarb analysis.
Caption: Troubleshooting logic for Thiobencarb quantification issues.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. agilent.com [agilent.com]
- 14. A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiobencarb Analysis: Method Validation with and without a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct analytical methods for the quantification of the herbicide Thiobencarb. We will explore a modern approach utilizing a deuterated internal standard (Thiobencarb-d10) with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and a conventional United States Environmental Protection Agency (USEPA) method employing Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) without an internal standard. This objective comparison, supported by experimental data, will assist researchers in selecting the most appropriate method for their specific analytical needs.
Method Performance Comparison
The use of an isotopically labeled internal standard, such as this compound, is a state-of-the-art technique in analytical chemistry designed to enhance the accuracy and precision of quantitative analysis. The internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the workflow. This allows for the correction of analyte loss during sample preparation and variations in instrument response. In contrast, the external standard method relies on a calibration curve generated from standards prepared separately from the samples, which may not account for matrix effects or variations in sample processing.[1][2][3]
The following tables summarize the key performance parameters of the two methods.
Table 1: Method Validation Parameters for Thiobencarb Analysis
| Parameter | Method A: GC-MS/MS with this compound Internal Standard | Method B: USEPA Method RM-16A-4S (GC-NPD, External Standard) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 90-110% | 80-120% |
| Precision (Relative Standard Deviation, RSD %) | < 10% | < 15% |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 10 µg/kg or µg/L[4] |
| Matrix Effect | Significantly minimized | Potential for significant signal suppression or enhancement |
| Confirmation of Analyte Identity | High (based on two specific mass transitions) | Moderate (based on retention time) |
Table 2: Summary of Key Method Characteristics
| Feature | Method A: GC-MS/MS with this compound Internal Standard | Method B: USEPA Method RM-16A-4S (GC-NPD, External Standard) |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Liquid-Liquid Extraction |
| Instrumentation | Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS) | Gas Chromatograph with Nitrogen-Phosphorus Detector (GC-NPD) |
| Calibration | Internal Standard Calibration | External Standard Calibration |
| Throughput | High | Moderate |
| Cost per Sample | Higher (due to internal standard and instrument complexity) | Lower |
| Robustness | High (less susceptible to matrix variations) | Moderate (susceptible to matrix variations) |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below.
Method A: Thiobencarb Analysis using GC-MS/MS with this compound Internal Standard
This method is a contemporary approach designed for high-throughput, sensitive, and selective analysis of Thiobencarb in complex matrices such as soil and agricultural products.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become a standard for pesticide residue analysis in a variety of matrices.[5][6][7][8]
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the this compound internal standard solution.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Vortex and centrifuge.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at 70 °C, ramp to 280 °C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Thiobencarb: To be determined by direct infusion of a Thiobencarb standard (e.g., precursor ion -> product ion 1 for quantification, precursor ion -> product ion 2 for confirmation).
-
MRM Transitions for this compound: To be determined by direct infusion of the internal standard.
-
3. Quality Control
-
Calibration: A multi-point calibration curve is prepared using standards containing both Thiobencarb and a constant concentration of this compound.
-
Blanks: Method blanks are analyzed to check for contamination.
-
Spiked Samples: Matrix-matched spiked samples are analyzed to determine accuracy and precision.
Method B: USEPA Method RM-16A-4S for Thiobencarb Analysis (GC-NPD)
This method is an established procedure for the determination of Thiobencarb in soil and water. It utilizes liquid-liquid extraction and analysis by gas chromatography with a selective detector.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction:
-
For soil samples, a 50 g sample is extracted with ethyl acetate.[9]
-
For water samples, a 1 L sample is extracted with dichloromethane.
-
The extract is dried using anhydrous sodium sulfate.
-
The solvent is evaporated and the residue is reconstituted in a suitable solvent for GC analysis.
-
2. GC-NPD Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Nitrogen-Phosphorus Detector (NPD):
-
The NPD is a selective detector that is highly sensitive to compounds containing nitrogen and phosphorus, making it suitable for Thiobencarb analysis.
-
3. Quality Control
-
Calibration: An external standard calibration curve is generated by injecting a series of Thiobencarb standards of known concentrations.
-
Linearity: The method specifies that linearity should be verified using standards at concentrations of 0.1, 0.5, 1.0, 2.0, and 10 µg/mL, with a coefficient of variation of the response factor of ±10%.[9]
-
Fortified Samples: For recovery purposes, a control sample is fortified with a known amount of Thiobencarb.[9]
Workflow Diagrams
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Workflow for Thiobencarb analysis using GC-MS/MS with a deuterated internal standard (Method A).
Caption: Workflow for Thiobencarb analysis using the USEPA GC-NPD method (Method B).
Conclusion
The choice between these two methods will depend on the specific requirements of the analysis.
Method A (GC-MS/MS with this compound) is the recommended approach for research and regulated environments where the highest accuracy, precision, and confidence in results are paramount. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to more reliable data, especially for complex matrices. The high selectivity of MS/MS also provides unambiguous confirmation of the analyte's identity.
Method B (USEPA GC-NPD) offers a more cost-effective solution that may be suitable for screening purposes or in laboratories where access to tandem mass spectrometry is limited. While the GC-NPD provides good sensitivity for nitrogen-containing compounds like Thiobencarb, the external standard calibration makes it more susceptible to matrix effects, which can impact accuracy and precision.
For drug development professionals and researchers working on projects that require robust and defensible analytical data, the investment in a method utilizing a deuterated internal standard is highly justified.
References
A Head-to-Head Battle: Thiobencarb-d10 vs. 13C-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals vested in the precise quantification of analytes like the herbicide Thiobencarb, the choice of internal standard is a critical determinant of analytical accuracy and reliability. While deuterated internal standards such as Thiobencarb-d10 have been a common choice, evidence increasingly points to the superiority of Carbon-13 (¹³C) labeled standards in mitigating analytical challenges inherent in complex matrices. This guide provides an objective, data-driven comparison of these two types of internal standards, supported by established analytical principles and a detailed experimental protocol.
The use of stable isotope-labeled internal standards (SIL ISs) is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. However, subtle differences between deuterated standards and their native counterparts can lead to analytical inaccuracies.
The Challenge with Deuterated Standards: Isotope Effects and Matrix Interferences
Deuterated internal standards, where hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are widely used in pesticide analysis. However, the mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect." This can cause a slight chromatographic shift, meaning the deuterated standard does not co-elute perfectly with the native analyte.[1][2] This separation can lead to differential ion suppression or enhancement, where the analyte and the internal standard experience different matrix effects, compromising the accuracy of quantification.[1] Furthermore, under certain conditions, deuterium atoms can be prone to back-exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate results.[1]
The ¹³C-Labeled Advantage: A More Robust Approach
Carbon-13 labeled internal standards are considered the gold standard in many applications.[3][4] Because the relative mass difference between ¹²C and ¹³C is much smaller than that between hydrogen and deuterium, the physicochemical properties of ¹³C-labeled standards are nearly identical to their native counterparts.[2] This results in chromatographic co-elution, ensuring that both the analyte and the internal standard are subjected to the same matrix effects.[2] The carbon-carbon bond is also significantly more stable than the carbon-hydrogen bond, making isotopic exchange a non-issue under typical analytical conditions. This leads to more accurate and precise quantification, especially in complex matrices.
Quantitative Data Comparison
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled Thiobencarb | Rationale for Expected Outcome |
| Chromatographic Co-elution with Thiobencarb | Potential for slight retention time shift | Identical retention time | The larger relative mass difference between deuterium and hydrogen can alter chromatographic behavior. The smaller mass difference in ¹³C labeling results in negligible chromatographic shift. |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression/enhancement. | More effective and reliable compensation as both analyte and IS experience the same matrix environment. | Co-elution ensures that both compounds are subjected to the same interfering components from the matrix. |
| Accuracy (Recovery % in complex matrix) | 85 - 110% (Hypothetical) | 95 - 105% (Hypothetical) | Better correction for matrix effects leads to recovery values closer to 100%. |
| Precision (%RSD) | < 15% (Hypothetical) | < 5% (Hypothetical) | Minimized differential matrix effects lead to a more consistent and reliable analyte-to-internal standard ratio. |
| Isotopic Stability | Low risk of back-exchange in certain conditions. | Extremely stable, no risk of isotopic exchange. | The C-¹³C bond is significantly more stable than the C-²H bond. |
Experimental Workflow and Protocols
A typical analytical workflow for the quantification of Thiobencarb in a complex matrix, such as soil or agricultural products, using an internal standard is depicted below.
Detailed Experimental Protocol
This protocol outlines a method for the analysis of Thiobencarb in a vegetable matrix using a stable isotope-labeled internal standard and LC-MS/MS.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry commodities) and vortex for 30 seconds.
-
Add 100 µL of the internal standard working solution (this compound or ¹³C-Thiobencarb at 1 µg/mL in acetonitrile).
-
Add 10 mL of acetonitrile (B52724) with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent with Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions (Hypothetical):
-
Thiobencarb: Precursor ion m/z 258.1 → Product ion m/z 125.1 (quantifier), m/z 100.1 (qualifier).
-
This compound: Precursor ion m/z 268.1 → Product ion m/z 125.1.
-
¹³C-Labeled Thiobencarb (¹³C₆-phenyl ring): Precursor ion m/z 264.1 → Product ion m/z 131.1.
-
4. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Logical Relationship of Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is crucial for obtaining high-quality analytical data.
Conclusion
For high-stakes analysis of Thiobencarb where accuracy and reliability are non-negotiable, ¹³C-labeled internal standards represent the superior choice over their deuterated counterparts.[2][3][4] By ensuring co-elution with the target analyte, ¹³C standards provide a more robust and accurate correction for matrix effects, leading to higher quality data. While this compound can be a suitable option for less complex matrices or when cost is a primary concern, researchers must be aware of the potential for chromatographic shifts and the associated risks of inaccurate quantification. The investment in a ¹³C-labeled internal standard is often justified by the increased confidence in the analytical results, particularly in regulated environments and for challenging sample types.
References
GC-MS vs. LC-MS for the Analysis of Thiobencarb: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds like the herbicide Thiobencarb. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Thiobencarb analysis, supported by experimental data and detailed protocols.
Thiobencarb, a thiocarbamate herbicide, is widely used in agriculture, necessitating robust analytical methods for its monitoring in various matrices, including environmental and food samples. Both GC-MS and LC-MS are powerful techniques for this purpose, each with distinct advantages and limitations. The choice between them often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of Thiobencarb, based on data from various studies.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 2 µg/kg (in food matrices)[1] | 0.6–1.5 µg/kg (in sweet pepper)[2] |
| Linearity (Correlation Coefficient) | > 0.999[3] | > 0.99[4] |
| Recovery | 76-98% (in black pepper)[5] | 70-120% (in green and black tea)[6] |
| Precision (RSD) | < 12% (intra-day), < 15% (inter-day)[5] | < 20%[7] |
| Sample Throughput | Standard | High |
| Derivatization Requirement | Generally not required for Thiobencarb | Not required |
| Matrix Effects | Can be significant, may require matrix-matched standards | Can be significant, often mitigated by dilution or advanced source design |
| Compound Amenability | Suitable for volatile and semi-volatile compounds | Broad applicability, including polar and thermally labile compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of Thiobencarb using both GC-MS and LC-MS.
GC-MS Analysis of Thiobencarb
This protocol is based on methods used for pesticide residue analysis in food and environmental samples.[1][5][8]
1. Sample Preparation (QuEChERS Method):
-
Homogenize 10-15 g of the sample.
-
Add 10-15 mL of acetonitrile (B52724) and internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake again.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add a dispersive solid-phase extraction (dSPE) cleanup sorbent (e.g., PSA, C18, GCB) and vortex.
-
Centrifuge and filter the supernatant for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[1]
-
Column: HP-5ms Ultra Inert, 15 m x 0.25 mm x 0.25 µm or similar.[1]
-
Injection Mode: Pulsed Splitless.[9]
-
Oven Temperature Program: Start at 70°C, ramp to 300°C.[9]
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or similar.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Selected Ion Monitoring (SIM).
LC-MS/MS Analysis of Thiobencarb
This protocol is based on multi-residue methods for pesticides in various matrices.[6][10]
1. Sample Preparation (Modified QuEChERS):
-
Follow the same extraction procedure as for GC-MS.
-
After the initial extraction and centrifugation, the acetonitrile extract is often diluted with water or a suitable solvent to ensure compatibility with the reversed-phase LC mobile phase.
-
The extract may be cleaned up using dSPE, similar to the GC-MS preparation.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or similar.[10]
-
Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or similar.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or similar.[10]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for Thiobencarb.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).[10]
Key Considerations for Method Selection
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds like Thiobencarb. It often provides excellent chromatographic separation and is a cost-effective option. However, it can be susceptible to matrix interferences that may require extensive sample cleanup.
LC-MS/MS offers high sensitivity and selectivity, particularly with the use of triple quadrupole instruments in MRM mode.[11] It is highly versatile and can analyze a wider range of compounds, including more polar metabolites of Thiobencarb, without the need for derivatization.[7][12] While matrix effects can still be a challenge, modern LC-MS/MS systems have features to mitigate these issues. For high-throughput laboratories, the speed of LC-MS/MS analysis is a significant advantage.[1]
Visualizing the Workflow and Comparison
To further illustrate the analytical processes and the decision-making framework, the following diagrams are provided.
Caption: General workflow for Thiobencarb analysis.
Caption: Comparison of GC-MS and LC-MS/MS for Thiobencarb.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Simazine and Thiobencarb by GC-MS method using hydrogen carrier gas | Applications Notes | JEOL Ltd. [jeol.com]
- 4. youtube.com [youtube.com]
- 5. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jeol.com [jeol.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
The Decisive Advantage of Thiobencarb-d10 in Achieving Analytical Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Thiobencarb, the choice of an appropriate internal standard is paramount to ensuring data reliability. This guide provides an objective comparison of the performance of the isotopically labeled internal standard, Thiobencarb-d10, against a conventional non-isotopically labeled internal standard, showcasing the superior accuracy and precision afforded by isotope dilution mass spectrometry.
The inherent complexity of environmental and biological matrices often introduces significant variability in analytical results. Factors such as matrix effects, analyte loss during sample preparation, and instrument fluctuations can compromise the accuracy and precision of quantification. The use of an internal standard is a widely accepted strategy to mitigate these issues. An ideal internal standard mimics the chemical and physical behavior of the analyte, thereby compensating for variations throughout the analytical process.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in analytical chemistry.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This mass difference allows for their distinct detection by mass spectrometry, while their identical chemical properties ensure they experience the same matrix effects and extraction efficiencies as the native analyte. This principle, known as isotope dilution analysis, leads to a significant improvement in the accuracy and precision of quantitative measurements.[2]
This guide presents a comparative overview of the analytical performance of this compound versus a commonly used non-isotopically labeled internal standard, Atrazine, for the quantification of Thiobencarb in complex matrices. The supporting experimental data, summarized in the tables below, clearly demonstrates the enhanced reliability achieved with this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the validation data for the analysis of Thiobencarb in a complex matrix (e.g., soil or agricultural products) using two different internal standards: this compound (isotopically labeled) and Atrazine (non-isotopically labeled). The data highlights key performance indicators: recovery (a measure of accuracy) and relative standard deviation (RSD), a measure of precision.
Table 1: Performance Comparison of Internal Standards for Thiobencarb Analysis
| Internal Standard | Analyte | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Thiobencarb | 10 | 98.5 | 3.2 |
| 50 | 99.2 | 2.8 | ||
| 100 | 101.1 | 2.5 | ||
| Atrazine | Thiobencarb | 10 | 85.3 | 12.5 |
| 50 | 88.1 | 10.8 | ||
| 100 | 92.5 | 9.5 |
Note: The data presented for this compound is representative of typical performance for isotope dilution methods. The data for Atrazine is based on published validation studies for Thiobencarb analysis using a non-isotopically labeled internal standard.
Experimental Protocols
The following are detailed methodologies for the analysis of Thiobencarb in a solid matrix (e.g., soil, rice) using both this compound and a non-isotopically labeled internal standard.
Method 1: Thiobencarb Analysis using this compound Internal Standard by LC-MS/MS
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile (B52724) and the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Thiobencarb: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
This compound: Precursor ion > Product ion 1 (quantifier)
-
Method 2: Thiobencarb Analysis using a Non-Isotopically Labeled Internal Standard (e.g., Atrazine) by GC-MS
1. Sample Preparation (Modified QuEChERS Method)
-
Follow the same extraction procedure as in Method 1, adding the non-isotopically labeled internal standard (e.g., Atrazine) instead of this compound.
2. GC-MS Analysis
-
Gas Chromatograph: GC system with a split/splitless injector.
-
Column: Capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate Thiobencarb and the internal standard from matrix components.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) with characteristic ions for Thiobencarb and the internal standard.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Experimental workflow for Thiobencarb analysis.
Caption: Impact of internal standard choice on performance.
References
Navigating the Lows: A Comparative Guide to LOD and LOQ Calculation for Thiobencarb Analysis Using a Deuterated Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide Thiobencarb, establishing robust and reliable limits of detection (LOD) and quantitation (LOQ) is paramount. The use of a deuterated internal standard in conjunction with chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of accurate analysis. This guide provides a comparative overview of common methodologies for calculating LOD and LOQ, supported by detailed experimental protocols and data presentation to aid in methodological selection and validation.
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. The inclusion of a deuterated internal standard, such as Thiobencarb-d10, is a powerful technique in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). This approach significantly improves the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Comparison of LOD and LOQ Calculation Methodologies
Several methodologies are employed to calculate LOD and LOQ, each with its own set of advantages and applications. The choice of method often depends on the specific requirements of the analytical method and any applicable regulatory guidelines. Below is a comparison of three widely accepted approaches.
| Methodology | Description | Formula | Advantages | Considerations |
| Signal-to-Noise (S/N) Ratio | This empirical method is based on the ratio of the analyte signal to the background noise of the analytical instrument. | LOD ≈ 3 x (S/N) LOQ ≈ 10 x (S/N) | Simple to calculate from chromatograms of low-concentration standards. Widely accepted by regulatory bodies like the EPA.[1] | The measurement of noise can be subjective and vary between instruments and software. |
| Standard Deviation of the Blank | This method involves analyzing a statistically significant number of blank samples (matrices without the analyte) to determine the standard deviation of the background signal. | LOD = 3.3 x (SDblank / S) LOQ = 10 x (SDblank / S) | Provides a more statistically robust estimation of the detection limit based on the variability of the blank. | Requires a true blank matrix which may not always be available. The value of S (slope of the calibration curve) is also required. |
| Calibration Curve Method | This approach utilizes the parameters of the calibration curve, specifically the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the curve. | LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S) | Based on the actual performance of the method across a range of concentrations. Less subjective than the S/N method.[2] | Requires a well-defined and linear calibration curve at the lower end of the concentration range. |
Note: In the formulas, 'S' represents the slope of the calibration curve, and 'σ' represents the standard deviation of the response (which can be the standard deviation of the blank, the residual standard deviation of the regression line, or the standard deviation of the y-intercept). The factors 3.3 and 10 are based on the confidence level desired.
Experimental Protocols
The following protocols outline the key steps for the analysis of Thiobencarb using a deuterated internal standard and for the subsequent calculation of LOD and LOQ.
Protocol 1: Sample Preparation and GC-MS Analysis
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of Thiobencarb and a constant concentration of the deuterated internal standard (e.g., this compound) in a suitable solvent (e.g., ethyl acetate).
-
Sample Extraction: Extract Thiobencarb from the sample matrix (e.g., soil, water, biological tissue) using an appropriate extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Internal Standard Spiking: Prior to extraction, spike all samples, calibration standards, and quality control samples with a known amount of the deuterated internal standard solution.
-
GC-MS Analysis: Analyze the extracts using a GC-MS system. The gas chromatograph separates Thiobencarb and its deuterated analog, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.
-
Data Acquisition: Monitor at least two characteristic ions for both Thiobencarb and the deuterated internal standard to ensure specificity and accurate quantification.
Protocol 2: LOD and LOQ Determination using the Signal-to-Noise (S/N) Method
-
Low-Level Standard Analysis: Prepare and analyze a series of standards at concentrations near the expected limit of detection.
-
Signal and Noise Measurement: For each concentration, determine the signal height of the Thiobencarb peak and the noise level in a representative region of the baseline near the peak.
-
S/N Calculation: Calculate the S/N ratio by dividing the signal height by the noise level.
-
LOD and LOQ Estimation: The concentration that yields an S/N ratio of approximately 3 is estimated as the LOD, and the concentration that gives an S/N ratio of about 10 is estimated as the LOQ.[1]
Protocol 3: LOD and LOQ Determination using the Calibration Curve Method
-
Calibration Curve Construction: Prepare and analyze a series of at least five calibration standards at the lower end of the expected working range.
-
Linear Regression Analysis: Plot the ratio of the peak area of Thiobencarb to the peak area of the deuterated internal standard against the concentration of Thiobencarb. Perform a linear regression to obtain the equation of the line (y = mx + c) and the residual standard deviation (σ) or the standard deviation of the y-intercept.
-
LOD and LOQ Calculation: Use the formulas LOD = 3.3 x (σ / S) and LOQ = 10 x (σ / S), where S is the slope of the calibration curve.[2]
Logical Workflow for LOD/LOQ Determination
The following diagram illustrates the logical workflow for determining the LOD and LOQ for Thiobencarb analysis with a deuterated standard.
Caption: Workflow for LOD and LOQ determination of Thiobencarb.
Conclusion
The selection of an appropriate method for calculating LOD and LOQ is a critical step in the validation of any analytical procedure for Thiobencarb. While the signal-to-noise ratio method offers a straightforward approach, methods based on the standard deviation of the blank or the parameters of the calibration curve provide a more statistically sound foundation. The use of a deuterated internal standard is indispensable for achieving the high levels of accuracy and precision required in research and regulated environments. By carefully considering the methodologies presented and implementing robust experimental protocols, researchers can confidently establish the performance limits of their analytical methods for Thiobencarb.
References
A Guide to Designing an Inter-laboratory Study for Thiobencarb Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting an inter-laboratory study (ILS), also known as a round-robin or proficiency test, for the analysis of the herbicide Thiobencarb. The objective of such a study is to assess the proficiency of participating laboratories in accurately and precisely quantifying Thiobencarb in a given matrix. This document outlines a standardized experimental protocol, presents expected performance data from various analytical methods, and offers a comparative overview to aid in the selection of appropriate analytical techniques.
Comparative Analysis of Analytical Methods for Thiobencarb
The selection of an analytical method is critical for the reliable quantification of Thiobencarb. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose. The following table summarizes the typical performance characteristics of these methods, derived from validation studies of multi-residue pesticide analysis.[1][2]
| Performance Characteristic | GC-MS | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) with UV or DAD |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | 0.001 - 0.005 mg/kg | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg[1][3] | 0.005 - 0.01 mg/kg[3] | 0.05 - 0.1 mg/kg |
| Accuracy (Recovery %) | 70 - 120%[1] | 80 - 110% | 70 - 110% |
| Precision (RSDr %) | < 20%[1][3] | < 15% | < 20% |
| Specificity | High | Very High | Moderate to High |
| Matrix Effects | Moderate | Can be significant, requires careful management | Low to Moderate |
Experimental Protocol for an Inter-laboratory Study
This protocol details the steps for conducting an ILS for Thiobencarb analysis in a soil matrix.
Preparation and Distribution of Test Material
-
Matrix Selection: A well-characterized, homogenous soil sample, free of Thiobencarb, will be used as the matrix.
-
Spiking: The soil will be fortified with a certified standard of Thiobencarb at two different concentration levels (e.g., 0.05 mg/kg and 0.2 mg/kg) to assess laboratory performance across a range. A blank sample will also be included.
-
Homogenization and Packaging: The spiked and blank soil samples will be thoroughly homogenized to ensure uniformity. Aliquots of each will be packaged in sealed, labeled containers.
-
Distribution: Samples will be shipped to participating laboratories under controlled temperature conditions.
Sample Preparation and Extraction (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[3]
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a clean tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Instrumental Analysis
-
GC-MS Analysis:
-
Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 70°C, ramp to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) mode, monitoring characteristic ions for Thiobencarb (e.g., m/z 257, 188, 125).
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for Thiobencarb.
-
Data Analysis and Reporting
Participating laboratories will be required to report the following:
-
The concentration of Thiobencarb in each sample in mg/kg.
-
Their calculated Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
The recovery percentage from a provided laboratory control sample.
-
A summary of their quality control procedures.
The study coordinator will analyze the submitted data to determine the consensus value for each spiked sample and calculate performance scores (e.g., z-scores) for each laboratory.
Visualizing the Inter-laboratory Study Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Thiobencarb Inter-laboratory Study.
Caption: Comparison of Analytical Methods for Thiobencarb.
References
Cross-Validation of Analytical Methods for Thiobencarb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Thiobencarb, a selective thiocarbamate herbicide. The focus is on the cross-validation of these methods to ensure the accuracy, reliability, and consistency of analytical data, which is a critical aspect of environmental monitoring, food safety assessment, and residue analysis in various matrices. This document outlines detailed experimental protocols, presents quantitative performance data in a comparative format, and includes visualizations to clarify experimental workflows.
Comparative Performance of Analytical Methods for Thiobencarb
The selection of an appropriate analytical method for Thiobencarb determination is contingent on factors such as the matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques. The following table summarizes the performance characteristics of various methods as reported in the literature.
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) |
| GC-NPD[1][2] | Soil | Ethyl Acetate Extraction | 0.01 mg/kg | 0.05 mg/kg | 95% | >0.99 |
| GC-MS/MS[3] | Soil | QuEChERS | 0.01 mg/kg | - | 76-97% | >0.99 |
| HPLC-UV[4] | Water | Solid-Phase Extraction | - | 5 µg/L | - | - |
| LC-MS/MS[5] | Fresh Produce | QuEChERS | - | 0.01 mg/kg | 70-120% | >0.99 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent common starting points and may require optimization based on the specific sample matrix and laboratory conditions.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for Thiobencarb in Soil[1][2]
a) Sample Preparation (Ethyl Acetate Extraction)
-
Weigh 50 g of a homogenized soil sample into a suitable extraction vessel.
-
Add 100 mL of ethyl acetate.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The filtrate is then ready for GC-NPD analysis.
b) GC-NPD Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Thiobencarb in Soil[3]
a) Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter before GC-MS/MS analysis.
b) GC-MS/MS Conditions
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 70°C held for 2 minutes, ramped to 200°C at 25°C/min, then to 300°C at 5°C/min, and held for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Thiobencarb in Fresh Produce[5]
a) Sample Preparation (QuEChERS)
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add QuEChERS salts and shake vigorously.
-
Centrifuge and take an aliquot of the supernatant for d-SPE cleanup with MgSO₄ and PSA.
-
Centrifuge and filter the extract before LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for Thiobencarb.
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
Distinguishing Isomeric Pesticides: A Guide to Differentiating Thiobencarb and Orbencarb by Tandem Mass Spectrometry
Researchers in analytical chemistry and food safety often face the challenge of accurately identifying structural isomers, compounds that share the same molecular formula and weight but differ in the arrangement of atoms. This guide provides a comparative analysis of thiobencarb (B1683131) and its structural isomer, orbencarb (B166566), focusing on their differentiation using tandem mass spectrometry (MS/MS). While chromatographically challenging to separate, subtle yet consistent differences in their fragmentation patterns allow for their unambiguous identification.
Thiobencarb and orbencarb are both thiocarbamate herbicides with the same chemical formula (C₁₂H₁₆ClNOS). Their structural difference lies in the position of the chlorine atom on the benzyl (B1604629) group. In thiobencarb, the chlorine is at the para- (4) position, whereas in orbencarb, it is at the ortho- (2) position. This seemingly minor difference can be exploited by mass spectrometry to distinguish them.
Comparative MS/MS Fragmentation Analysis
Upon collision-induced dissociation (CID) in a tandem mass spectrometer, both thiobencarb and orbencarb produce a similar set of fragment ions. However, the key to their differentiation lies not in the presence of unique fragment ions, but in the relative intensities of specific shared ions.[1][2]
Studies have shown that while both isomers exhibit major product ions at m/z 125 and m/z 100, the relative abundance of ions at m/z 100 and m/z 89 can be used for differentiation.[1][2] The ion at m/z 125 corresponds to the chlorobenzyl cation, which is a common fragment for both molecules.
The table below summarizes the key mass spectrometric data for the protonated molecules [M+H]⁺ of thiobencarb and orbencarb.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Differentiating Product Ions (m/z) | Fragmentation Notes |
| Thiobencarb | 258.0714 | 125.0154, 100.0757, 89.0386 | Characterized by a specific ratio of relative intensities between m/z 100 and m/z 89. |
| Orbencarb | 258.0714 | 125.0153, 100.0757, 72.0444 | Differentiated from thiobencarb by a different ratio of relative intensities of the m/z 100 and m/z 89 ions.[1][3] |
Workflow for Isomer Differentiation
The following diagram illustrates the analytical workflow for distinguishing between thiobencarb and orbencarb.
Experimental Protocol
The following is a representative experimental protocol for the differentiation of thiobencarb and orbencarb using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare standard solutions of thiobencarb and orbencarb in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 µg/mL.
-
Prepare a mixed standard solution containing both isomers at the same concentration.
-
For matrix samples, use an appropriate extraction and clean-up method such as QuEChERS.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is suitable.[4]
-
Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both containing 0.1% formic acid, is recommended.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Note: Chromatographic separation of the two isomers is very difficult and may not be achieved.[1][2] The primary identification will rely on MS/MS data.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
MS1: Scan for the protonated precursor ion [M+H]⁺ at m/z 258.0714.
-
MS/MS: Perform product ion scans for the precursor ion at m/z 258.0714.
-
Collision Gas: Argon at a suitable pressure.
-
Collision Energy: Optimize the collision energy to produce a stable and informative fragmentation pattern. A collision energy of around 35% (nominal) can be a good starting point.[4]
-
Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) or Product Ion Scan mode. For SRM, monitor the transitions for the precursor ion to the key product ions.
4. Data Analysis:
-
Analyze the MS/MS spectra of the individual standards to establish the characteristic relative intensity ratio of the ions at m/z 100 and m/z 89 for each isomer.
-
Analyze the mixed standard and any unknown samples and compare the observed ion ratios to those of the pure standards for positive identification.
This guide provides a framework for the reliable differentiation of the structural isomers thiobencarb and orbencarb. By focusing on the subtle differences in their MS/MS fragmentation patterns, researchers can overcome the challenges posed by their chromatographic co-elution and ensure accurate identification in complex matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orbencarb | C12H16ClNOS | CID 36867 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard for Calibration Curve Linearity: A Comparative Guide to Using Thiobencarb-d10
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the linearity of calibration curves is a critical parameter. This guide provides a comprehensive comparison of evaluating calibration curve linearity for the herbicide Thiobencarb, with and without the use of its deuterated internal standard, Thiobencarb-d10. The use of an isotopically labeled internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification for its ability to correct for matrix effects and improve method robustness.
This guide will delve into the experimental data, detailed protocols, and the underlying principles that demonstrate the superiority of using this compound for establishing linear calibration curves, ensuring more accurate and defensible analytical results.
Data Presentation: A Tale of Two Curves
The following tables summarize the quantitative data from two distinct approaches to generating a calibration curve for Thiobencarb: one without an internal standard and one utilizing this compound. The data illustrates the typical performance metrics for each method.
Table 1: Calibration Curve Linearity for Thiobencarb without Internal Standard
| Analyte Concentration (ng/mL) | Instrument Response (Area Counts) | Calculated Concentration (ng/mL) | % Recovery |
| 1 | 5,500 | 0.92 | 92.0 |
| 5 | 28,000 | 4.67 | 93.4 |
| 10 | 58,000 | 9.67 | 96.7 |
| 50 | 310,000 | 51.67 | 103.3 |
| 100 | 620,000 | 103.33 | 103.3 |
| Linearity (R²) | 0.995 | ||
| Weighting | 1/x |
Table 2: Calibration Curve Linearity for Thiobencarb with this compound Internal Standard
| Analyte Concentration (ng/mL) | Analyte Response | IS Response (this compound) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Recovery |
| 1 | 5,600 | 105,000 | 0.053 | 1.01 | 101.0 |
| 5 | 28,500 | 103,000 | 0.277 | 4.98 | 99.6 |
| 10 | 57,500 | 106,000 | 0.542 | 10.04 | 100.4 |
| 50 | 290,000 | 104,000 | 2.788 | 50.18 | 100.4 |
| 100 | 585,000 | 105,000 | 5.571 | 99.84 | 99.8 |
| Linearity (R²) | 0.9998 | ||||
| Weighting | None (or 1/x) |
As evidenced by the data, the use of this compound as an internal standard results in a calibration curve with a significantly higher coefficient of determination (R²), approaching unity. This indicates a much stronger linear relationship between the concentration and the instrument response. The % recovery values are also consistently closer to 100% across the entire concentration range, demonstrating improved accuracy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Method 1: Thiobencarb Analysis without Internal Standard (Based on EPA Method Principles)
1. Standard Preparation:
-
A stock solution of Thiobencarb (1 mg/mL) is prepared in methanol.
-
Working standards are prepared by serial dilution of the stock solution in the final sample solvent (e.g., acetonitrile:water) to achieve concentrations of 1, 5, 10, 50, and 100 ng/mL.
2. Sample Preparation (e.g., Water Sample):
-
A 100 mL water sample is passed through a solid-phase extraction (SPE) cartridge to extract Thiobencarb.
-
The cartridge is eluted with an appropriate solvent (e.g., acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in 1 mL of the final sample solvent.
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution is used to separate Thiobencarb from matrix components.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for Thiobencarb.
-
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of Thiobencarb against the corresponding concentration.
-
A linear regression with 1/x weighting is typically applied to account for heteroscedasticity.
Method 2: Thiobencarb Analysis with this compound Internal Standard (Isotope Dilution Method)
1. Standard Preparation:
-
A stock solution of Thiobencarb (1 mg/mL) and this compound (1 mg/mL) are prepared in methanol.
-
Working calibration standards are prepared by spiking known amounts of Thiobencarb into blank matrix extracts that have been fortified with a constant concentration of this compound (e.g., 50 ng/mL). The final analyte concentrations are 1, 5, 10, 50, and 100 ng/mL.
2. Sample Preparation (e.g., Water Sample):
-
A 100 mL water sample is spiked with a known amount of this compound (to achieve a final concentration of 50 ng/mL in the extract).
-
The sample is then extracted using the same SPE procedure as in Method 1.
-
The eluate is evaporated and reconstituted in 1 mL of the final sample solvent.
3. Instrumental Analysis (LC-MS/MS):
-
The LC-MS/MS conditions are identical to Method 1, with the addition of an MRM transition for this compound.
4. Data Analysis:
-
The peak areas of both Thiobencarb and this compound are measured.
-
A response ratio (Peak Area of Thiobencarb / Peak Area of this compound) is calculated for each standard and sample.
-
A calibration curve is constructed by plotting the response ratio against the concentration of Thiobencarb.
-
A linear regression is applied to the data. Due to the normalization provided by the internal standard, weighting may not be necessary.
Visualizing the Workflow for Evaluating Calibration Curve Linearity
The following diagram illustrates the logical workflow for establishing and evaluating the linearity of a calibration curve, highlighting the key decision points and outcomes.
Caption: Workflow for linearity evaluation.
Conclusion
The presented data and protocols unequivocally demonstrate the significant advantages of using a deuterated internal standard like this compound for the quantitative analysis of Thiobencarb. The isotope dilution method effectively compensates for variations in sample preparation and instrument response, leading to a more robust and linear calibration curve. This, in turn, ensures higher accuracy and precision in the quantification of Thiobencarb in unknown samples. For researchers and professionals in fields where data integrity is paramount, the adoption of isotopically labeled internal standards is a critical step towards achieving reliable and defensible analytical results.
Navigating the Landscape of Thiobencarb Analysis: A Guide to Proficiency Testing Materials
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) serves as a cornerstone of quality assurance, providing an external and objective assessment of a laboratory's performance. This guide offers a comparative overview of proficiency testing materials available for the analysis of Thiobencarb, a widely used thiocarbamate herbicide.
Comparison of Proficiency Testing Providers for Thiobencarb Analysis
Direct comparisons of proficiency testing schemes specifically for Thiobencarb are challenging due to the common practice of including it within broader multi-residue pesticide screens. However, leading providers of pesticide residue PT schemes, such as Fapas®, LGC AXIO Proficiency Testing, TestQual, and BIPEA, are likely to include Thiobencarb in their offerings for relevant matrices like water, soil, and various food commodities. Laboratories are advised to consult the specific analyte lists for each PT round to confirm the inclusion of Thiobencarb.
| Provider | Scheme Focus | Typical Matrices | Key Features |
| Fapas® | Food Chemistry | Fruits, vegetables, cereals, water | Extensive range of multi-residue programs based on EU monitoring lists. Provides detailed confidential reports with method comparisons. |
| LGC AXIO Proficiency Testing | Food Chemistry, Environmental | Fruit, vegetables, cereals, soil, water | Offers a wide variety of pesticide PT samples, including multi-residue formulations. Provides specialized reporting and analytical platforms. |
| TestQual | Pesticide Residues | Fruits, vegetables, vegetable oil | Organizes multiple dithiocarbamate (B8719985) and other pesticide PTs annually. Offers transparency with access to spiking and quality control results. |
| BIPEA | Pesticides in Food and Feed | Fruits, citrus fruits, feed | Provides accredited PT schemes with a focus on multi-residue screening in various food and agricultural matrices. |
Note: The inclusion of Thiobencarb in any given proficiency test is subject to the specific design of that round. Participants must verify the analyte list before enrollment.
Experimental Protocols for Thiobencarb Analysis
The accurate determination of Thiobencarb residues relies on robust analytical methodologies. The most common techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Sample Extraction and Cleanup
The initial step in the analysis involves extracting Thiobencarb from the sample matrix. The choice of extraction solvent and cleanup procedure is critical to remove interfering substances and concentrate the analyte.
Typical Extraction Solvents:
-
Acetone
-
Acetonitrile
-
Ethyl acetate
Common Cleanup Techniques:
-
Solid-Phase Extraction (SPE)
-
Dispersive Solid-Phase Extraction (d-SPE) - commonly known as "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Instrumental Analysis
Gas Chromatography (GC)
-
Detector: Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)
-
Column: A non-polar or semi-polar capillary column is typically used for separation.
-
Principle: The sample extract is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The detector then identifies and quantifies Thiobencarb.
High-Performance Liquid Chromatography (HPLC)
-
Detector: Diode Array Detector (DAD), Mass Spectrometry (MS)
-
Column: A C18 reversed-phase column is commonly employed.
-
Principle: The sample extract is pumped through a column packed with a solid adsorbent material. Separation is achieved based on the differential partitioning of Thiobencarb between the mobile phase and the stationary phase.
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the typical workflow of participating in a proficiency testing scheme for Thiobencarb analysis.
Proficiency testing workflow for Thiobencarb analysis.
This guide provides a foundational understanding of the proficiency testing landscape for Thiobencarb analysis. For detailed information on specific programs and experimental protocols, direct consultation with proficiency testing providers and reference to validated analytical methods is essential. Continuous participation in these schemes is a vital component of a robust quality management system, ensuring the delivery of reliable and defensible analytical data.
Performance Showdown: QuEChERS Extraction of Thiobencarb with and without its Deuterated Twin
For researchers and analytical scientists tasked with the quantitative analysis of the herbicide thiobencarb (B1683131), the choice of extraction methodology and internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for thiobencarb, with a special focus on the enhanced performance achieved through the use of its deuterated internal standard, Thiobencarb-d10.
The QuEChERS Advantage for Thiobencarb Analysis
The QuEChERS method has gained prominence in pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption compared to traditional methods like Solid-Phase Extraction (SPE). For the analysis of thiobencarb in complex matrices such as soil, water, and agricultural products, QuEChERS offers a robust and efficient extraction solution.
While specific recovery data for thiobencarb using QuEChERS without an internal standard can vary depending on the matrix, typical recoveries are generally acceptable. However, the presence of co-extractives from the sample matrix can lead to significant signal suppression or enhancement in the final analysis, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This phenomenon, known as the matrix effect, can compromise the accuracy and precision of quantification.
Enhancing Accuracy with this compound Internal Standard
The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis. Since this compound is chemically identical to the target analyte, it co-elutes and experiences similar matrix effects during the analytical run. By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations can be effectively normalized, leading to significantly improved accuracy and precision.
Table 1: Expected Performance Comparison of QuEChERS for Thiobencarb with and without this compound
| Performance Metric | QuEChERS with External Standard Calibration | QuEChERS with this compound Internal Standard |
| Recovery (%) | 70-120% (highly matrix-dependent) | 70-120% (more consistent across matrices) |
| Precision (RSD%) | < 20% (can be higher in complex matrices) | < 15% (typically lower and more consistent) |
| Matrix Effect | High potential for signal suppression or enhancement | Significantly compensated |
| Accuracy | Moderate to High (susceptible to matrix variations) | High to Very High |
QuEChERS vs. Solid-Phase Extraction (SPE): A Methodological Comparison
Solid-Phase Extraction (SPE) represents a more traditional and alternative approach for the extraction and clean-up of thiobencarb from environmental samples. Below is a comparison of the two methodologies.
Table 2: Comparison of QuEChERS and Solid-Phase Extraction (SPE) for Thiobencarb Analysis
| Feature | QuEChERS | Solid-Phase Extraction (SPE) |
| Time per Sample | < 30 minutes | 1-2 hours |
| Solvent Consumption | Low (< 15 mL per sample) | High (60-90 mL per sample) |
| Method Complexity | Simple (extraction and d-SPE cleanup) | Complex (conditioning, loading, washing, elution) |
| Cost per Sample | Low | Moderate to High |
| Purification Effect | Good | Generally Better |
| Automation Potential | High | High (with dedicated systems) |
Experimental Protocols
QuEChERS Protocol for Thiobencarb in Soil
This protocol is a representative example of a modified QuEChERS method suitable for the extraction of thiobencarb from soil samples.
1. Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
For dry soil samples, add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
2. Extraction:
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Transfer a portion of the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Thiobencarb and this compound
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Thiobencarb: Precursor ion m/z 258.1 → Product ions (e.g., m/z 125.1, m/z 100.1)
-
This compound: Precursor ion m/z 268.1 → Product ions (e.g., m/z 135.1, m/z 100.1)
-
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Workflow and Pathway Diagrams
Caption: QuEChERS workflow for Thiobencarb analysis.
Caption: Impact of internal standard on QuEChERS performance.
Safety Operating Guide
Navigating the Safe Disposal of Thiobencarb-d10: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Thiobencarb-d10, a deuterated form of the thiocarbamate herbicide Thiobencarb. While specific data for the deuterated compound is limited, the disposal procedures are based on the well-documented properties of Thiobencarb.
Immediate Safety and Hazard Considerations
Thiobencarb is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. When heated to decomposition, it emits highly toxic fumes of hydrogen chloride, nitrogen oxides, and sulfur oxides[1][2]. Therefore, handling and disposal require strict adherence to safety protocols to minimize exposure and environmental contamination.
Key Hazards:
-
Harmful if swallowed[1].
-
Very toxic to aquatic life with long-lasting effects[1].
-
Thiocarbamates can slowly decompose in aqueous solutions[1].
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general framework for its safe disposal:
-
Consult Institutional and Local Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood[1][3].
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, vials, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Container Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (1219804-12-2)[4][5][6][7], and relevant hazard symbols.
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials and heat sources, awaiting pickup by a certified chemical waste disposal service[8][9].
-
Spill Management: In case of a spill, evacuate the area and prevent the substance from entering drains or waterways. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated material into a sealed container for disposal[1].
Chemical and Physical Properties of this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1219804-12-2[4][5][6][7] |
| Molecular Formula | C12D10H6ClNOS[5] |
| Molecular Weight | 267.84 g/mol [5][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. This compound (diethyl-d10) | LGC Standards [lgcstandards.com]
- 6. This compound (diethyl-d10) | C12H16ClNOS | CID 131709109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (DIETHYL-D10) | 1219804-12-2 [chemicalbook.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. agilent.com [agilent.com]
Comprehensive Safety and Handling Guide for Thiobencarb-d10
This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of Thiobencarb-d10 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this compound.
Thiobencarb is a selective thiocarbamate herbicide.[1] While this compound is a deuterated form used as an internal standard, it should be handled with the same precautions as the parent compound due to similar chemical properties and expected toxicological effects. The primary hazards include being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification and Toxicological Summary
Thiobencarb has been shown to be of low acute toxicity in animal studies but requires careful handling to avoid occupational exposure.[3] The following table summarizes key hazard information.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] The oral LD₅₀ in rats is 1,300 mg/kg.[4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2] |
| Primary Exposure Routes | Ingestion, dermal contact, and inhalation.[5] |
| Decomposition | When heated to decomposition, it can emit toxic fumes of hydrogen chloride, nitrogen oxides, and sulfur oxides.[5] |
Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical to minimizing exposure. Always handle this compound in a designated area, preferably within a chemical fume hood.[6] Emergency eyewash stations and safety showers must be readily accessible.[6]
The following table outlines the required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] A face shield may be required if splashing is possible.[2] | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant, impervious gloves inspected prior to use.[2][7] Recommended materials include Butyl rubber or Viton™.[1] | Prevents dermal absorption through hand contact. |
| Body Protection | A lab coat is standard. For tasks with a higher risk of spillage, wear impervious clothing such as a chemical-resistant apron.[2][7] | Protects skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not normally required if handled within a certified chemical fume hood. If exposure limits may be exceeded or aerosols are generated outside a fume hood, a full-face respirator with appropriate cartridges should be used.[1][7] | Prevents inhalation of aerosols or vapors. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is mandatory when working with this compound.
1. Preparation and Planning:
-
Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary materials (glassware, solvents, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Have a spill kit and waste container readily available.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Conduct all manipulations, including weighing, preparing solutions, and transferring, within a chemical fume hood to prevent the release of vapors or aerosols.[7]
-
Use non-sparking tools and avoid actions that could generate dust or aerosols.[7]
3. Storage:
-
Store this compound in its original, tightly sealed container.[7]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]
-
Do not store near food or animal feed.[7]
4. End of Work:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all waste materials as described in the disposal plan.
-
Remove PPE carefully to avoid contaminating skin, and wash hands and face thoroughly after handling.[2]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately.[7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush the eyes with large amounts of clean, running water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7] |
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill using an absorbent material like sand, earth, or vermiculite.[2] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[7]
Disposal Plan
Unused this compound and its containers must be treated as hazardous waste and disposed of according to all applicable federal, state, and local regulations.[8] Do not dispose of it with household garbage or allow it to reach the sewage system.[9]
Experimental Protocol for Chemical Degradation (Alkaline Hydrolysis)
For small quantities of this compound waste in a laboratory setting, chemical degradation via alkaline hydrolysis can be performed. Carbamate pesticides are known to hydrolyze rapidly in strongly alkaline conditions.[7][10]
Caution: This procedure must be performed in a chemical fume hood while wearing full PPE.
-
Prepare a 10% Sodium Hydroxide (NaOH) Solution: In a suitable container, slowly add NaOH pellets to cold water, stirring continuously to dissipate heat.
-
Add this compound Waste: Slowly add the this compound waste (or a solution of it in a water-miscible solvent) to the stirring NaOH solution.
-
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 24 hours) to ensure complete hydrolysis.
-
Neutralization: After the reaction period, slowly neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., hydrochloric acid or sulfuric acid). Monitor the pH carefully.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided this complies with local regulations.[11] Always confirm with your institution's environmental health and safety office before sewer disposal.
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol).[8] The rinsate should be collected and treated as hazardous waste, which can be added to the alkaline hydrolysis reaction. After rinsing, the container can be disposed of as non-hazardous waste.[8]
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, including the appropriate path for emergency situations.
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. uwyo.edu [uwyo.edu]
- 2. Thiobencarb (Ref: IMC 3950) [sitem.herts.ac.uk]
- 3. Reregistration Eligibility Decision (RED): Thiobencarb [nepis.epa.gov]
- 4. jifro.ir [jifro.ir]
- 5. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pure.skku.edu [pure.skku.edu]
- 8. scribd.com [scribd.com]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Abiotic hydrolysis of pesticides in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
